4-Cyclopropyl-2-fluoroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYUOTZNRAIMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602484 | |
| Record name | 4-Cyclopropyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893739-89-4 | |
| Record name | 4-Cyclopropyl-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Cyclopropyl-2-fluoroaniline: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclopropyl-2-fluoroaniline is a substituted aniline derivative of increasing interest in medicinal chemistry, primarily as a key building block in the synthesis of targeted therapeutics. Its unique structural combination of a cyclopropyl group and a fluorine atom on the aniline scaffold imparts desirable physicochemical properties to parent molecules, influencing their metabolic stability, binding affinity, and overall pharmacological profile. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, alongside its potential role in the development of kinase inhibitors, particularly those targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.
Chemical Structure and Properties
This compound possesses a well-defined molecular structure that dictates its chemical behavior and utility as a synthetic intermediate.
Structure:
-
Systematic Name: this compound
-
CAS Number: 893739-89-4
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Molecular Formula: C₉H₁₀FN
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Molecular Weight: 151.18 g/mol
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InChI: 1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2
-
SMILES: C1CC1c1ccc(N)c(F)c1
The structure features a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F) at position 2, and a cyclopropyl group at position 4. The presence of the electron-withdrawing fluorine atom and the sterically distinct cyclopropyl group significantly influences the reactivity of the aromatic ring and the basicity of the amino group.
Physicochemical Properties:
While experimentally determined data for this compound is not widely published, predicted values provide valuable insights into its physical characteristics.
| Property | Predicted Value |
| Boiling Point | 234.0 ± 33.0 °C[1] |
| Density | 1.220 ± 0.06 g/cm³[1] |
| pKa | 3.42 ± 0.10[1] |
Note: These values are predicted and should be used as estimates. Experimental verification is recommended.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons: The protons on the benzene ring would appear as a complex multiplet system due to the substitution pattern and coupling with the fluorine atom.
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Amino Protons: A broad singlet corresponding to the -NH₂ protons would be expected, with its chemical shift being solvent-dependent.
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Cyclopropyl Protons: The protons of the cyclopropyl group would exhibit characteristic multiplets in the upfield region of the spectrum.
¹³C NMR Spectroscopy:
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Aromatic Carbons: Six distinct signals for the aromatic carbons would be anticipated, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The chemical shifts would be influenced by the electronic effects of the substituents.
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Cyclopropyl Carbons: Signals corresponding to the carbons of the cyclopropyl ring would be observed at high field.
FT-IR Spectroscopy:
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N-H Stretching: Symmetric and asymmetric stretching vibrations of the primary amine group would be visible in the region of 3300-3500 cm⁻¹.
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C-F Stretching: A strong absorption band characteristic of the C-F bond would be present in the fingerprint region, typically around 1200-1300 cm⁻¹.
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Aromatic C-H Stretching: Signals above 3000 cm⁻¹ would correspond to the aromatic C-H bonds.
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C=C Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry:
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Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 151.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established organic chemistry methodologies and literature on related compounds. A common strategy involves the synthesis of a substituted nitrobenzene precursor followed by its reduction.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Generalized):
Step 1: Suzuki Coupling to form 4-Cyclopropyl-2-fluoronitrobenzene
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To a reaction vessel, add 4-bromo-2-fluoronitrobenzene, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS.
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Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain 4-cyclopropyl-2-fluoronitrobenzene.
Step 2: Reduction to this compound
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Dissolve the 4-cyclopropyl-2-fluoronitrobenzene in a suitable solvent, such as ethanol or acetic acid.
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Add a reducing agent. Common methods include:
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Iron in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid. Heat the mixture at reflux.
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Catalytic Hydrogenation: Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
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Monitor the reaction progress by TLC or LC-MS.
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Once the reduction is complete, filter the reaction mixture to remove the catalyst or iron salts.
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Neutralize the filtrate with a base (e.g., NaHCO₃) and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude this compound can be further purified by distillation under reduced pressure or by column chromatography.
Role in Drug Development: A Precursor to Kinase Inhibitors
Substituted anilines are privileged scaffolds in medicinal chemistry, frequently appearing in the structure of kinase inhibitors. The this compound moiety is a valuable pharmacophore that can be incorporated into molecules designed to target specific kinases involved in disease signaling pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibiting the VEGFR-2 signaling cascade is a well-established strategy in cancer therapy. Several small molecule kinase inhibitors that target VEGFR-2 incorporate substituted aniline moieties to interact with the ATP-binding site of the kinase. The cyclopropyl group can provide favorable interactions within hydrophobic pockets of the receptor, while the fluorine atom can enhance binding affinity and improve metabolic stability.
VEGFR-2 Signaling Pathway and Inhibition:
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and the PI3K-AKT pathways, ultimately leading to endothelial cell proliferation, migration, and survival.
Small molecule inhibitors, potentially derived from this compound, act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the autophosphorylation of the receptor. This effectively shuts down the downstream signaling cascade, inhibiting angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition.
Safety and Handling
As with all aniline derivatives, this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aniline compounds can be toxic if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique structural features make it an attractive component for the design of kinase inhibitors, with potential applications in oncology through the targeting of signaling pathways such as VEGFR-2. While detailed experimental data on the compound itself is limited in publicly accessible literature, its synthesis is achievable through established chemical transformations. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
physical and chemical properties of 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-2-fluoroaniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its unique combination of a cyclopropyl moiety and a fluorine atom on the aniline ring presents a scaffold with potential for fine-tuning physicochemical and pharmacological properties. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the fluorine atom can modulate pKa, lipophilicity, and binding interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside general methodologies for its synthesis and analysis.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 893739-89-4 |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| Canonical SMILES | C1CC1C2=CC(=C(C=C2)F)N |
| InChI Key | ORYUOTZNRAIMDX-UHFFFAOYSA-N |
Physical and Chemical Properties
| Property | Predicted Value |
| Boiling Point | 234.0 ± 33.0 °C |
| Density | 1.220 ± 0.06 g/cm³ |
| pKa | 3.42 ± 0.10 |
Solubility: While specific solubility data is unavailable, based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in water is predicted to be low.
Spectral Data (Predicted)
No experimental spectra for this compound have been published. The following are predicted spectral characteristics based on the analysis of structurally similar compounds, such as 4-fluoroaniline and 2-fluoroaniline.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl protons and the aromatic protons.
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Cyclopropyl protons: A multiplet in the upfield region (approximately 0.5-1.0 ppm).
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Aromatic protons: Signals in the downfield region (approximately 6.5-7.5 ppm), with splitting patterns influenced by the fluorine and amino substituents. The fluorine atom will introduce additional coupling (H-F coupling).
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Amine protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the cyclopropyl carbons and the aromatic carbons.
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Cyclopropyl carbons: Resonances in the upfield region (approximately 5-15 ppm).
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Aromatic carbons: Signals in the downfield region (approximately 110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.
FT-IR: The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:
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N-H stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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C-N stretching: Around 1250-1350 cm⁻¹.
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C-F stretching: A strong band in the region of 1200-1300 cm⁻¹.
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Aromatic C-H stretching: Above 3000 cm⁻¹.
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Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.
Mass Spectrometry: The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 151. Subsequent fragmentation may involve the loss of the cyclopropyl group or other characteristic fragmentation patterns of anilines.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the public domain. However, general synthetic strategies for related compounds can be adapted.
General Synthesis Approach
A plausible synthetic route could involve a Suzuki-Miyaura coupling reaction, a common method for forming carbon-carbon bonds.
Methodology:
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Reactants: 2-Fluoro-4-bromoaniline would be reacted with cyclopropylboronic acid.
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Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is typically used.
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Base: An inorganic base, for example, potassium carbonate or cesium carbonate, is required.
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Solvent: A suitable solvent system would be a mixture of an organic solvent like toluene or dioxane and water.
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Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the aniline moiety and the substituents on the aromatic ring.
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Nucleophilicity of the Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can react with electrophiles such as acyl chlorides and alkyl halides to form amides and secondary/tertiary amines, respectively. The fluorine atom's electron-withdrawing inductive effect will likely reduce the nucleophilicity of the amino group compared to non-fluorinated anilines.
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Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution. The fluorine atom is deactivating due to its inductive effect but is also ortho-, para-directing due to resonance. The cyclopropyl group is weakly activating. The positions open for substitution are ortho and para to the amino group. The directing effects of the existing substituents will govern the regioselectivity of further substitutions.
Biological Activity
There is currently no published data on the biological activity or signaling pathways specifically associated with this compound. Its potential as a scaffold in drug discovery would require extensive biological screening to identify any pharmacological effects.
Safety and Handling
Substituted anilines should be handled with care as they can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemical compound with potential applications in the development of new pharmaceutical agents. This guide has summarized the available, albeit limited, information on its physical and chemical properties. Further experimental work is required to fully characterize this molecule and explore its potential biological activities. Researchers are encouraged to use the information provided as a starting point for their investigations and to determine experimental values for the properties outlined.
References
An In-depth Technical Guide to 4-Cyclopropyl-2-fluoroaniline: Identification and Characterization
CAS Number: 893739-89-4
This technical guide provides a comprehensive overview of the identification and characterization of 4-Cyclopropyl-2-fluoroaniline, a valuable building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical Identification and Physical Properties
This compound is a substituted aniline derivative with a molecular formula of C₉H₁₀FN. The presence of a cyclopropyl group and a fluorine atom on the aniline scaffold imparts unique physicochemical properties that are of significant interest in medicinal chemistry.
| Identifier | Value |
| CAS Number | 893739-89-4 |
| Molecular Formula | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol |
| IUPAC Name | This compound |
Spectroscopic and Chromatographic Identification
The structural elucidation and purity assessment of this compound relies on a combination of spectroscopic and chromatographic techniques. While specific experimental spectra for this exact molecule are not widely published, the expected data can be inferred from the analysis of structurally related compounds and foundational principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7-7.0 | m | 3H | Aromatic protons |
| ~ 3.5-4.0 | br s | 2H | -NH₂ |
| ~ 1.5-2.0 | m | 1H | Cyclopropyl CH |
| ~ 0.5-1.0 | m | 4H | Cyclopropyl CH₂ |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150-155 (d) | C-F |
| ~ 135-140 (d) | C-NH₂ |
| ~ 115-130 | Aromatic CH |
| ~ 10-15 | Cyclopropyl CH |
| ~ 5-10 | Cyclopropyl CH₂ |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra would involve the following steps:
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
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¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 151 | [M]⁺ (Molecular Ion) |
| 150 | [M-H]⁺ |
| 123 | [M-C₂H₄]⁺ (Loss of ethylene from cyclopropyl ring) |
| 110 | [M-C₃H₅]⁺ (Loss of cyclopropyl radical) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatography system.
-
Ionization: Utilize Electron Ionization (EI) for a detailed fragmentation pattern or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range of approximately m/z 50-300 to detect the molecular ion and key fragment ions.
-
Data Analysis: Interpret the resulting mass spectrum to confirm the molecular weight and identify characteristic fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretch (amine) |
| 3000-3100 | C-H stretch (aromatic and cyclopropyl) |
| ~1600 | C=C stretch (aromatic) |
| ~1500 | N-H bend (amine) |
| 1200-1300 | C-N stretch (aromatic amine) |
| 1100-1200 | C-F stretch |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Synthesis of this compound
A plausible synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers good functional group tolerance and generally proceeds under mild conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound from 4-bromo-2-fluoroaniline and cyclopropylboronic acid.
-
Reaction Setup: To an oven-dried flask, add 4-bromo-2-fluoroaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Workflow for Compound Identification
The identification of this compound follows a logical progression of analytical techniques to confirm its structure and purity.
Safety and Handling
As with all aniline derivatives, this compound should be handled with appropriate safety precautions. It is presumed to be toxic upon inhalation, ingestion, and skin contact. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
This technical guide serves as a foundational resource for the identification and characterization of this compound. Researchers are encouraged to perform their own analytical experiments to confirm these predicted data for their specific samples.
Spectroscopic Data for 4-Cyclopropyl-2-fluoroaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-Cyclopropyl-2-fluoroaniline (CAS 893739-89-4). Due to the limited availability of public domain experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it details generalized experimental protocols for acquiring such data, intended for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopy and analysis of analogous chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~ 6.8 - 7.0 | m | 1H | - | Aromatic CH |
| ~ 6.6 - 6.8 | m | 2H | - | Aromatic CH |
| ~ 3.6 (broad s) | s | 2H | - | NH₂ |
| ~ 1.7 - 1.9 | m | 1H | - | Cyclopropyl CH |
| ~ 0.8 - 1.0 | m | 2H | - | Cyclopropyl CH₂ |
| ~ 0.5 - 0.7 | m | 2H | - | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 153 (d, J ≈ 240 Hz) | C-F |
| ~ 138 - 141 | C-NH₂ |
| ~ 125 - 128 | Aromatic CH |
| ~ 120 - 123 | Aromatic C-Cyclopropyl |
| ~ 118 - 121 (d, J ≈ 20 Hz) | Aromatic CH |
| ~ 115 - 118 (d, J ≈ 5 Hz) | Aromatic CH |
| ~ 10 - 15 | Cyclopropyl CH |
| ~ 5 - 10 | Cyclopropyl CH₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3500 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 3000 | Medium | Cyclopropyl C-H Stretch |
| ~ 1620 | Strong | N-H Bend |
| ~ 1500 | Strong | Aromatic C=C Stretch |
| ~ 1250 | Strong | C-F Stretch |
| ~ 1020 | Medium | Cyclopropyl Ring Vibration |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 151 | High | [M]⁺ (Molecular Ion) |
| 136 | Medium | [M - NH]⁺ |
| 122 | Medium | [M - C₂H₅]⁺ |
| 110 | High | [M - C₃H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
2.1.1. Sample Preparation: Approximately 5-10 mg of this compound should be dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[1]
2.1.2. ¹H NMR Acquisition: A standard one-pulse sequence is typically used. For a 500 MHz spectrometer, key parameters would include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[2] A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
2.1.3. ¹³C NMR Acquisition: A proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance sensitivity.[3] Key parameters on a 125 MHz spectrometer would include a spectral width of around 250 ppm, a relaxation delay of 2-5 seconds (longer delays may be needed for quaternary carbons), and an acquisition time of 1-2 seconds.[2][4]
FT-IR Spectroscopy
2.2.1. Sample Preparation (Thin Film Method): A small amount of the solid sample (if applicable) is dissolved in a volatile solvent like methylene chloride.[5] A drop of this solution is placed on a salt plate (e.g., KBr or NaCl).[5][6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]
2.2.2. Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty salt plate should be recorded and subtracted from the sample spectrum.[6] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[7]
Mass Spectrometry
2.3.1. Sample Introduction: For a volatile compound like this compound, direct insertion or gas chromatography (GC) can be used to introduce the sample into the ionization source of the mass spectrometer.
2.3.2. Ionization (Electron Ionization - EI): In the ionization source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[8][9]
2.3.3. Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or magnetic sector).[8] A detector then records the abundance of each ion.[8]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. mse.washington.edu [mse.washington.edu]
- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Cyclopropyl-2-fluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-2-fluoroaniline is a substituted aniline derivative with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, developing robust purification protocols, and formulating final products. This technical guide provides an in-depth analysis of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for solubility determination, and a qualitative assessment of its expected solubility in a range of common organic solvents.
While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and practical methodologies to determine solubility in their specific solvent systems.
Theoretical Principles of Solubility
The solubility of a solid organic compound in a liquid solvent is primarily governed by the principle of "like dissolves like." This adage suggests that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound, featuring a polar amino group, a fluorine atom, and a non-polar cyclopropyl and benzene ring, dictates its solubility behavior. The key intermolecular forces at play include:
-
Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The electronegative fluorine and nitrogen atoms create a dipole moment in the molecule, making it polar. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions, contributing to solubility.
-
Van der Waals Forces: These non-specific attractive forces are present between all molecules and will play a role in the interaction with non-polar solvents. However, due to the polar nature of the aniline derivative, these forces are less dominant in determining high solubility.
Based on these principles, this compound is expected to exhibit greater solubility in polar organic solvents and limited solubility in non-polar solvents.
Qualitative Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the amine group. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Medium | Strong dipole-dipole interactions. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic compounds. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Medium | Primarily van der Waals interactions. The presence of the non-polar cyclopropyl and benzene ring may afford some solubility, particularly in aromatic solvents like toluene or chlorinated solvents like dichloromethane.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium | Ethers can act as hydrogen bond acceptors and have moderate polarity. |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a solid compound in a solvent is the equilibrium solubility method, often referred to as the shake-flask method.[4] This protocol provides a detailed methodology for its implementation.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid precipitation, it is crucial to maintain the temperature of the pipette and sample.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).
-
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the prepared sample solutions using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
An In-depth Technical Guide on the Discovery and History of 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclopropyl-2-fluoroaniline is a key building block in modern medicinal chemistry, recognized for its integral role in the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this important molecule. While a definitive seminal publication marking its first synthesis is not readily apparent in the public domain, its emergence is intrinsically linked to the advancements in fluoroaromatic chemistry and the burgeoning field of kinase inhibitors. This document details relevant synthetic methodologies, provides key experimental protocols, and presents quantitative data where available. Furthermore, it elucidates the role of this compound as a critical pharmacophore in MEK inhibitors by illustrating its interaction within the RAF/MEK/ERK signaling pathway.
Introduction: The Rise of a Key Pharmaceutical Intermediate
The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the relentless pursuit of novel therapeutic agents. Its structural motifs—a cyclopropyl group, a fluorine atom, and an aniline moiety—each contribute unique properties that have made it a valuable component in drug design. The cyclopropyl group can act as a conformationally restricted bioisostere for larger alkyl groups, often leading to improved metabolic stability and binding affinity. The fluorine atom, a common feature in modern pharmaceuticals, can enhance binding interactions, improve metabolic stability, and modulate physicochemical properties such as pKa and lipophilicity. The aniline functional group provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds.
The increasing prevalence of this compound in the patent literature from the late 20th century onwards coincides with the rise of research into kinase inhibitors, particularly for cancer therapy. Its utility as an intermediate in the synthesis of complex molecules, such as RAF/MEK inhibitors, underscores its importance in the contemporary drug discovery landscape.
Synthetic Strategies and Methodologies
While a specific, dated "discovery" of this compound is not clearly documented, its synthesis can be inferred from established organic chemistry principles and is described in various patents for related compounds. The preparation generally involves the introduction of the cyclopropyl group onto a fluorinated aniline or nitrobenzene precursor.
General Synthetic Approach
A common conceptual pathway for the synthesis of this compound involves a multi-step process that could include:
-
Nitration of a fluorinated aromatic compound.
-
Introduction of the cyclopropyl group , often via a nucleophilic aromatic substitution or a cross-coupling reaction.
-
Reduction of the nitro group to the corresponding aniline.
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for this compound.
Referenced Experimental Protocol
For instance, the selective substitution of a fluorine atom on a nitrobenzene ring by cyclopropylamine is a key step highlighted in the patent. This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at a controlled temperature.
Quantitative Data and Spectroscopic Information
Quantitative data such as reaction yields and purity for the synthesis of this compound would be specific to the particular synthetic route and optimization performed. As a definitive, published synthesis with this data is not available, a table of expected data based on similar, well-documented reactions is provided for illustrative purposes.
| Parameter | Expected Value/Range | Method of Determination |
| Molecular Weight | 151.18 g/mol | Mass Spectrometry |
| Appearance | Light-colored oil or low-melting solid | Visual Inspection |
| Purity | >95% | HPLC, GC-MS |
| Yield | 60-85% (final step) | Gravimetric analysis |
Spectroscopic Data:
Although a publicly available, verified spectrum for this compound is not readily found, the expected NMR spectral data can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region, typically 0.5-1.0 ppm), aromatic protons (in the range of 6.5-7.5 ppm) with splitting patterns influenced by the fluorine and cyclopropyl substituents, and a broad singlet for the amine protons (which may be exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum would exhibit signals for the cyclopropyl carbons (at high field), and the aromatic carbons, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
Application in Drug Development: A Cornerstone for MEK Inhibitors
This compound is a crucial intermediate in the synthesis of several small molecule kinase inhibitors, particularly those targeting the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers.
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a central component of the MAPK signaling cascade. The pathway is initiated by the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF). Activated RAF then phosphorylates and activates MEK1 and MEK2 (Mitogen-activated protein kinase kinase). MEK is a dual-specificity kinase that then phosphorylates and activates ERK1 and ERK2 (Extracellular signal-regulated kinase). Activated ERK can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival.
The following diagram illustrates the core components of the RAF/MEK/ERK signaling pathway.
Caption: The RAF/MEK/ERK signaling pathway in cellular proliferation.
Role of this compound in MEK Inhibitors
Several potent and selective MEK inhibitors incorporate the this compound moiety. This structural element often forms a key part of the molecule that binds to the allosteric pocket of the MEK enzyme. The specific interactions of the cyclopropyl and fluoro-substituted phenyl ring with the protein are crucial for the inhibitor's potency and selectivity. The development of such inhibitors represents a significant advancement in precision medicine for cancers with activating mutations in the MAPK pathway.
Conclusion
This compound has emerged as a valuable and versatile building block in the synthesis of complex pharmaceutical agents. While its own discovery and history are not marked by a singular event, its importance has grown in tandem with the advancements in targeted cancer therapies. The unique combination of its structural features provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A deeper understanding of its synthesis and its role as a pharmacophore, particularly in the context of MEK inhibition, is essential for researchers and professionals dedicated to the future of drug development. Further exploration of historical laboratory notebooks and internal corporate documentation may one day shed more light on the specific origins of this important molecule.
An In-depth Technical Guide to 4-Cyclopropyl-2-fluoroaniline
This technical guide provides a comprehensive overview of 4-Cyclopropyl-2-fluoroaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Properties
This compound is an aromatic amine derivative characterized by the presence of a cyclopropyl group at the fourth position and a fluorine atom at the second position of the aniline ring.
Molecular Formula and Weight:
The chemical formula for this compound is C9H10FN.[1] Its molecular weight is 151.18 g/mol .[1]
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C9H10FN | [1] |
| Molecular Weight | 151.18 g/mol | [1] |
| CAS Number | 893739-89-4 | [1] |
Synthesis and Experimental Protocols
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general synthetic approach can be inferred from established chemical literature for similar aniline derivatives. A common method involves the reduction of a corresponding nitroaromatic precursor.
General Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Experimental Protocol: Reduction of 4-Cyclopropyl-2-fluoronitrobenzene
This protocol is a generalized procedure based on common reduction methods for nitroaromatic compounds.
-
Reaction Setup:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-cyclopropyl-2-fluoronitrobenzene and a suitable solvent (e.g., ethanol, acetic acid).
-
In a separate beaker, prepare a solution of the reducing agent, such as stannous chloride (SnCl2) in concentrated hydrochloric acid (HCl), or a slurry of iron powder in dilute HCl.
-
-
Reduction:
-
Slowly add the reducing agent solution to the stirred solution of the nitro compound. The addition should be controlled to manage the exothermic reaction, maintaining the temperature within a specified range (e.g., 50-70 °C).
-
After the addition is complete, continue stirring the mixture at an elevated temperature (e.g., reflux) for a period sufficient to ensure complete conversion of the starting material, typically monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a base, such as a concentrated solution of sodium hydroxide or sodium carbonate, until the pH is alkaline. This will precipitate the metal hydroxides.
-
Filter the mixture to remove the inorganic salts.
-
-
Purification:
-
Extract the filtrate with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purify the product by vacuum distillation or recrystallization from a suitable solvent system to yield the final product of high purity.
-
Analytical Characterization
The purity and identity of this compound are typically confirmed using a variety of analytical techniques.
Analytical Workflow:
References
Potential Research Areas for 4-Cyclopropyl-2-fluoroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclopropyl-2-fluoroaniline is a versatile chemical scaffold with significant potential in medicinal chemistry, agrochemicals, and materials science. Its unique combination of a cyclopropyl group, which can enhance metabolic stability and target binding, and a fluorine atom, which can modulate physicochemical properties and binding interactions, makes it an attractive starting point for the design of novel bioactive compounds and functional materials. This guide explores key research areas for this compound, providing insights into its synthetic utility, potential biological targets, and applications in various scientific domains. We present detailed experimental protocols for key transformations, quantitative data for analogous compounds to guide research efforts, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (CAS No: 893739-89-4; Molecular Formula: C₉H₁₀FN) is an aromatic amine that serves as a valuable building block in organic synthesis. The presence of the cyclopropyl moiety is a common feature in many successful drugs, often contributing to improved potency and pharmacokinetic profiles. The fluorine substituent can enhance membrane permeability, block metabolic sites, and participate in favorable protein-ligand interactions. These characteristics position this compound as a promising scaffold for the development of new chemical entities.
Synthetic Accessibility and Key Reactions
While a specific, high-yielding synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions. A common strategy would involve the Suzuki coupling of a halo-fluoroaniline derivative with a cyclopropylboronic acid.
Proposed Synthesis of this compound
A potential synthetic pathway is the Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluoroaniline and cyclopropylboronic acid.
Key Synthetic Transformations
This compound is amenable to a variety of chemical transformations, allowing for its incorporation into a diverse range of molecular architectures. Two of the most important reactions for drug discovery and development are amide bond formation and further C-C or C-N bond-forming cross-coupling reactions.
The primary amine of this compound can be readily acylated to form amides, a common functional group in many pharmaceuticals.
The aniline can be transformed into a halide or triflate, enabling further functionalization via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl moieties.
Potential Research Areas in Medicinal Chemistry
The structural features of this compound make it a highly attractive scaffold for the design of inhibitors targeting various enzymes and receptors implicated in disease.
VEGFR-2 Kinase Inhibitors for Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1] Small molecule inhibitors of VEGFR-2 are an established class of anti-cancer drugs. The 4-cyclopropyl-2-fluorophenyl moiety can be found in analogues of potent VEGFR-2 inhibitors.
| Compound Class | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| Pyrrolo[2,1-f][2][3][4]triazine | VEGFR-2 | 5 | HUVEC | 0.02 | [1] |
| Dianilinopyrimidine | EGFR | N/A | A549 | 0.56 | |
| Quinoxaline-based derivatives | VEGFR-2 | 190 | HepG-2 | 9.52 |
Note: Data is for structurally related compounds and should be used as a guide for designing new molecules based on the this compound scaffold.
Cyclophilin Inhibitors for Inflammatory and Viral Diseases
Cyclophilins are a family of proteins involved in protein folding and cellular signaling. Cyclophilin A (CypA) is a well-validated drug target for various diseases, including viral infections (e.g., HCV, HIV) and inflammatory conditions.[5] Non-immunosuppressive cyclophilin inhibitors are of particular interest.
| Compound Class | Target | Kᵢ (nM) | Antiviral EC₅₀ (nM) | Reference |
| Sanglifehrin analogue | CypA | 5 | 98 (HCV) | |
| Quinoxaline derivative | CypA | 7100 | 410 (HIV-1) | [6] |
Note: Data is for structurally related compounds and should be used as a guide for designing new molecules based on the this compound scaffold.
Potential Research Areas in Agrochemicals
Fluoroaniline derivatives are important intermediates in the synthesis of various agrochemicals, including herbicides, fungicides, and insecticides.[7] The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final product. The cyclopropyl group can also contribute to increased potency.
Potential Agrochemical Targets
Derivatives of this compound could be investigated as:
-
Herbicides: Targeting key enzymes in plant biosynthetic pathways.
-
Fungicides: Inhibiting fungal growth by disrupting cellular processes.
-
Insecticides: Acting on the nervous system of insects.
While specific data for this compound derivatives in agrochemicals is limited, the general importance of this chemical class in the industry suggests it as a fruitful area for exploration.
Potential Research Areas in Materials Science
Polyanilines and their derivatives are conducting polymers with applications in various fields, including electronics, sensors, and anti-corrosion coatings. The incorporation of fluorine atoms into the polymer backbone can modify its electronic properties, solubility, and thermal stability.
Fluorinated Polyanilines
The polymerization of 2-fluoroaniline has been shown to yield polymers with distinct properties.[8] this compound could be explored as a monomer for the synthesis of novel conducting polymers. The cyclopropyl group may influence the polymer's morphology and packing, potentially leading to materials with unique electronic and physical properties.
Detailed Experimental Protocols
The following are generalized protocols for key synthetic transformations involving anilines, which can be adapted for this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the bromo-fluoroaniline derivative (1.0 eq.), the boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in an aprotic solvent such as DMF or CH₂Cl₂.
-
Add a coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0-3.0 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Conclusion
This compound is a promising and versatile building block with significant potential for the development of novel compounds in medicinal chemistry, agrochemicals, and materials science. Its unique structural features offer opportunities to design molecules with enhanced biological activity, improved physicochemical properties, and novel material characteristics. The exploration of its utility in targeting kinases such as VEGFR-2 and enzymes like Cyclophilin A represents a particularly promising avenue for drug discovery. Further research into its applications in agrochemical and polymer synthesis is also warranted and could lead to the development of new and improved products in these fields. This guide provides a foundational framework to stimulate and direct future research efforts centered on this valuable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Insights into the Roles of Cyclophilin A During Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of cyclophilin A to immune-mediated central nervous system inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Chemical synthesis and characterization of fluoro-substituted polyanilines | CoLab [colab.ws]
An In-depth Technical Guide to the Structural Analogues and Derivatives of 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-cyclopropyl-2-fluoroaniline scaffold is a key pharmacophore in modern medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of structural analogues and derivatives of this compound. The unique combination of the cyclopropyl ring, which can enhance metabolic stability and potency, and the fluoroaniline moiety, a common building block in kinase inhibitors, makes this scaffold a promising starting point for the design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this chemical space.
Physicochemical Properties and Druglikeness
The physicochemical properties of a compound are critical for its pharmacokinetic profile and overall druglikeness. The introduction of the cyclopropyl group and fluorine atom significantly influences these properties. The table below summarizes key calculated physicochemical properties for this compound and representative analogues, assessed against Lipinski's Rule of Five for oral bioavailability.
| Compound | Structure | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound | 151.18 | 2.45 | 1 | 1 | 0 | |
| N-(4-Cyclopropyl-2-fluorophenyl)acetamide | 193.22 | 2.18 | 1 | 1 | 0 | |
| 4-(4-Cyclopropyl-2-fluorophenylamino)-quinazoline | 279.31 | 3.89 | 1 | 3 | 0 | |
| N-Cyclopropyl-5-(4-cyclopropyl-2-fluorophenylamino)-2,4-difluorobenzamide | 374.38 | 4.75 | 2 | 3 | 0 |
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives typically involves a multi-step sequence, often culminating in a cross-coupling reaction to install the cyclopropyl group or the aniline moiety. Below are detailed experimental protocols for key synthetic transformations.
Synthesis of 4-Bromo-2-fluoroaniline (Key Intermediate)
A common precursor for the synthesis of this compound is 4-bromo-2-fluoroaniline.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL), add iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol).
-
Reaction Conditions: Heat the reaction mixture to 90°C and stir for 2 hours.
-
Work-up: After 2 hours, filter the hot reaction mixture through a pad of Celite. Wash the filter cake with ethanol (300 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate, 10:1 to 5:1) to afford 4-bromo-2-fluoroaniline.[1][2]
Suzuki-Miyaura Coupling for the Synthesis of this compound
The cyclopropyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using cyclopropylboronic acid.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine 4-bromo-2-fluoroaniline (1.0 mmol), cyclopropylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol). Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 10 mL total volume).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives
Derivatives with substitutions on the aniline nitrogen can be synthesized using the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the desired aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.01-0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.02-0.1 mmol), and a base (e.g., cesium carbonate, 1.5 mmol).
-
Solvent and Degassing: Evacuate and backfill the flask with an inert gas three times. Add a dry, degassed solvent such as toluene or dioxane (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-110°C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the N-aryl derivative.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown promise as inhibitors of various protein kinases, playing a crucial role in cancer cell signaling. The RAF/MEK/ERK pathway is a key signaling cascade that is frequently dysregulated in cancer, making it an attractive target for drug development.
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: The RAF/MEK/ERK signaling pathway and potential points of inhibition.
Structure-Activity Relationship (SAR) of Related Kinase Inhibitors
While specific SAR data for this compound derivatives as RAF/MEK inhibitors is not extensively published, studies on structurally related compounds provide valuable insights. For instance, a series of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][5]triazine-based VEGFR-2 kinase inhibitors highlights the importance of the cyclopropyl group and substitutions on the aniline ring for potent inhibitory activity.
| Compound ID | R Group | VEGFR-2 IC50 (nM) |
| 1 | -H | 50 |
| 2 | -CH3 | 25 |
| 3 | -OCH3 | 15 |
| 4 | -Cl | 30 |
Note: The data in this table is illustrative and based on structurally related VEGFR-2 inhibitors to demonstrate potential SAR trends.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound derivatives as kinase inhibitors, a series of in vitro assays are typically employed.
In Vitro RAF Kinase Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a RAF kinase (e.g., B-RAF).
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant active RAF kinase
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a solution containing the RAF kinase and inactive MEK1 substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro MEK1 Kinase Assay
This protocol outlines a method to measure the inhibitory effect of compounds on MEK1 kinase activity.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant active MEK1 kinase
-
ERK2 (inactive) as a substrate
-
ATP
-
Kinase assay buffer
-
Test compounds in DMSO
-
Detection reagents (as in the RAF kinase assay)
-
384-well plates
-
-
Procedure:
-
Follow a similar procedure as the RAF kinase assay, substituting MEK1 as the enzyme and inactive ERK2 as the substrate.
-
-
Data Analysis:
-
Determine the IC50 values as described for the RAF kinase assay.
-
Experimental and Synthetic Workflows
The discovery and development of novel kinase inhibitors based on the this compound scaffold follows a structured workflow.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Cyclopropyl-2-fluoroaniline: An In-depth Technical Guide to Safety and Handling
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Cyclopropyl-2-fluoroaniline (CAS No. 893739-89-4) is not publicly available. This guide has been compiled using data from structurally analogous compounds, including 2-fluoroaniline, 4-fluoroaniline, and other substituted fluoroanilines. The information herein should be used as a preliminary guide for risk assessment. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough, substance-specific risk assessment before handling this compound.
Executive Summary
This technical guide provides a comprehensive overview of the anticipated safety and handling precautions for this compound. Based on data from analogous fluoroaniline compounds, this chemical is expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.[1][2][3][4][5] It is crucial that stringent safety protocols, including the use of appropriate personal protective equipment (PPE), handling within a well-ventilated area or chemical fume hood, and the implementation of emergency procedures, are strictly followed. This document is intended for an audience of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
While specific GHS classifications for this compound are unavailable, the following classifications are common for analogous fluoroanilines and should be considered as a baseline for risk assessment.
Anticipated GHS Classification:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 |
Signal Word: Warning
Pictograms:
Hazard Statements:
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties (Data from Analogous Compounds)
Quantitative data for this compound is not available. The following table summarizes data from related fluoroaniline compounds to provide an indication of expected properties.
| Property | 2-Fluoroaniline | 4-Fluoroaniline | 4-Chloro-2-fluoroaniline |
| CAS Number | 348-54-9 | 371-40-4 | 57946-56-2 |
| Molecular Formula | C₆H₆FN | C₆H₆FN | C₆H₅ClFN |
| Molecular Weight | 111.12 g/mol | 111.12 g/mol [2] | 145.57 g/mol |
| Appearance | Light yellow liquid[6] | Yellow to brown liquid[2] | Beige liquid[7] |
| Boiling Point | 182 °C[6] | 187.3 °C | 104 - 107 °C @ 28 mmHg[7] |
| Melting Point | -29 °C[6] | -1.9 °C | No data available |
| Flash Point | 60 °C / 140 °F[8] | 73 °C / 163.4 °F[9] | 98 °C / 208.4 °F[7] |
| Density | 1.15 g/cm³ | 1.169 g/cm³ | 1.299 g/cm³[7] |
Experimental Protocols (General for Handling Hazardous Anilines)
Detailed experimental protocols for toxicological studies of this compound are not available. The following are generalized protocols for the safe handling of hazardous aniline compounds in a research setting.
4.1. Risk Assessment and Mitigation Workflow
Caption: Risk assessment and control workflow for handling hazardous anilines.
4.2. General Handling Protocol
-
Preparation:
-
Execution:
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling.[1]
-
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound, based on guidelines for analogous compounds.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][4] |
| Skin Protection | Nitrile gloves and a chemically resistant lab coat.[2][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if ventilation is inadequate.[4] |
First Aid Measures
In the event of exposure to this compound, the following first aid measures, derived from information on similar fluoroanilines, should be taken immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Fire Fighting and Accidental Release Measures
7.1. Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9]
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[7][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
7.2. Accidental Release Measures
-
Evacuate the area and ensure adequate ventilation.
-
Eliminate all ignition sources.
-
Wear appropriate PPE as described in Section 5.
-
Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[7][10]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][7]
-
Clean the spill area thoroughly.
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] Keep away from heat, sparks, and open flames.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]
Logical Relationships in Emergency Response
The following diagram illustrates the logical flow of actions in response to an accidental exposure to a hazardous aniline compound.
Caption: Logical workflow for emergency response to accidental exposure.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. fishersci.com [fishersci.com]
- 8. keyorganics.net [keyorganics.net]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 4-Cyclopropyl-2-fluoroaniline, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available starting material, 4-bromo-1-fluoro-2-nitrobenzene. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety, yielding the intermediate 4-cyclopropyl-2-fluoro-1-nitrobenzene. The subsequent step is the reduction of the nitro group to the corresponding aniline via catalytic hydrogenation. This protocol offers a reliable and efficient pathway to the target compound.
Introduction
This compound is an important intermediate in the synthesis of various pharmaceutically active compounds. The presence of the cyclopropyl group can impart desirable properties such as increased metabolic stability, enhanced potency, and improved selectivity for biological targets. The fluoro substituent can modulate the physicochemical properties of the final molecule, including its pKa and lipophilicity. The synthetic route outlined herein provides a practical approach for the laboratory-scale preparation of this key intermediate.
Synthetic Pathway Overview
The synthesis of this compound is achieved in two sequential steps:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling of 4-bromo-1-fluoro-2-nitrobenzene with cyclopropylboronic acid. This reaction is known for its high functional group tolerance, making it suitable for substrates bearing a nitro group.
-
Catalytic Hydrogenation: The nitro group of the intermediate, 4-cyclopropyl-2-fluoro-1-nitrobenzene, is selectively reduced to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
The overall synthetic scheme is depicted below.
Application Notes and Protocols: Laboratory Scale Synthesis of 4-Cyclopropyl-2-fluoroaniline
Introduction
4-Cyclopropyl-2-fluoroaniline is a valuable building block in medicinal chemistry and drug development, utilized in the synthesis of various pharmaceutical agents. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, primarily focusing on a two-step process: the bromination of 2-fluoroaniline to produce 4-bromo-2-fluoroaniline, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety. This method is robust and amenable to standard laboratory equipment.
Overall Reaction Scheme
The synthesis proceeds in two key stages:
-
Bromination: 2-Fluoroaniline is selectively brominated at the para position to yield 4-bromo-2-fluoroaniline.
-
Suzuki-Miyaura Cross-Coupling: The resulting 4-bromo-2-fluoroaniline is coupled with a cyclopropylboron reagent in the presence of a palladium catalyst to form the final product, this compound.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-2-fluoroaniline
This protocol is adapted from established bromination procedures of fluoroanilines.[1][2]
Materials:
-
2-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
Methylene chloride (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-fluoroaniline in methylene chloride.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-bromosuccinimide (NBS) in portions to the cooled solution over a period of 2 hours while stirring.
-
After the addition is complete, continue stirring the mixture at 0°C for an additional 20 minutes.
-
Transfer the reaction mixture to a separatory funnel and wash it four times with cold water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain crude 4-bromo-2-fluoroaniline as a brown oil. The product can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Table 1: Reagents and Conditions for the Synthesis of 4-Bromo-2-fluoroaniline
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| 2-Fluoroaniline | 100 parts by weight | 1.0 |
| N-Bromosuccinimide | 160 parts by weight | ~1.0 |
| Methylene Chloride | 400 parts by weight | - |
| Temperature | 0°C | - |
| Reaction Time | ~2.5 hours | - |
Part 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling of aryl halides with potassium cyclopropyltrifluoroborate.[3][4]
Materials:
-
4-Bromo-2-fluoroaniline
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)2)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K2CO3)
-
Cyclopentyl methyl ether (CPME)
-
Water (degassed)
-
Dichloromethane (CH2Cl2)
-
Brine
Equipment:
-
Microwave vial or reaction tube with a screw cap and septum
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Schlenk line or glovebox for inert atmosphere
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add palladium(II) acetate, XPhos, potassium cyclopropyltrifluoroborate, and potassium carbonate.
-
Seal the vial with a cap lined with a Teflon septum.
-
Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Through the septum, add a solution of 4-bromo-2-fluoroaniline in a degassed 10:1 mixture of cyclopentyl methyl ether (CPME) and water via syringe.
-
Stir the reaction mixture at 100°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Table 2: Reagents and Conditions for the Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value (for 0.5 mmol scale) | Molar Ratio |
| 4-Bromo-2-fluoroaniline | 95 mg (0.5 mmol) | 1.0 |
| Potassium cyclopropyltrifluoroborate | 74.7 mg (0.505 mmol) | ~1.01 |
| Palladium(II) acetate | 3.3 mg (0.015 mmol) | 0.03 |
| XPhos | 14.3 mg (0.03 mmol) | 0.06 |
| Potassium carbonate | 210 mg (1.5 mmol) | 3.0 |
| CPME/H2O (10:1) | 2 mL | - |
| Temperature | 100°C | - |
| Reaction Time | 24 hours | - |
Visualizations
References
Application Notes and Protocols: 4-Cyclopropyl-2-fluoroaniline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-2-fluoroaniline is a key building block in modern medicinal chemistry, prized for the unique physicochemical properties it imparts to bioactive molecules. The incorporation of a cyclopropyl group can enhance metabolic stability, improve potency, and modulate lipophilicity, while the fluorine atom can influence pKa, improve binding interactions, and block metabolic degradation. These attributes have made this compound and its derivatives attractive scaffolds in the design of targeted therapies, particularly in oncology and infectious diseases. This document provides an overview of its applications, focusing on its role in the development of kinase inhibitors and antibacterial agents, supplemented with detailed experimental protocols and quantitative data.
I. Application in Oncology: Kinase Inhibitors
The this compound moiety is a prominent feature in a number of potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[1][2] By inhibiting VEGFR-2, compounds containing this aniline derivative can effectively suppress the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.[2]
A prime example of a clinically successful drug containing a related structural motif is Lenvatinib , a multi-kinase inhibitor that targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[3][4][5] Its mechanism of action involves the inhibition of the downstream signaling pathways crucial for cell proliferation and angiogenesis.[1]
Quantitative Data: Kinase Inhibitory Activity
The inhibitory potency of Lenvatinib and other compounds featuring related aniline moieties against various kinases is summarized in the table below.
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| Lenvatinib | VEGFR-2 (KDR) | 4 | Enzyme Assay |
| VEGFR-1 (Flt-1) | 5 | Enzyme Assay | |
| VEGFR-3 (Flt-4) | 5 | Enzyme Assay | |
| FGFR-1 | 46 | Enzyme Assay | |
| PDGFRα | 51 | Enzyme Assay | |
| KIT | 75 | Enzyme Assay | |
| RET | 15 | Enzyme Assay | |
| Compound 11 | VEGFR-2 | 190 | Enzyme Assay |
| A549 (Lung Cancer) | 10610 | Cell-based Assay | |
| HepG-2 (Liver Cancer) | 9520 | Cell-based Assay | |
| Caco-2 (Colon Cancer) | 12450 | Cell-based Assay | |
| MDA (Breast Cancer) | 11520 | Cell-based Assay | |
| Compound 6 | VEGFR-2 | 60.83 | Enzyme Assay |
| HCT-116 (Colon Cancer) | 9300 | Cell-based Assay | |
| HepG-2 (Liver Cancer) | 7800 | Cell-based Assay |
Note: Data for Lenvatinib is widely published. Data for Compounds 11 and 6 are from studies on novel VEGFR-2 inhibitors and are included for comparative purposes.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for a kinase inhibition assay.
Caption: VEGFR-2 signaling pathway and the point of inhibition by Lenvatinib.
References
- 1. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. mims.com [mims.com]
- 4. nbinno.com [nbinno.com]
- 5. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Cyclopropyl-2-fluoroaniline in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Cyclopropyl-2-fluoroaniline is a key pharmaceutical intermediate prized for its unique structural motifs: a cyclopropyl group, a fluorine atom, and an aniline functional group. The incorporation of a cyclopropyl ring can enhance metabolic stability and binding affinity of a drug molecule, while the fluorine atom can modulate pharmacokinetic properties such as lipophilicity and basicity. This combination makes this compound a valuable building block in the synthesis of a range of therapeutic agents, most notably in the development of quinolone antibiotics and kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this versatile intermediate.
Application in the Synthesis of Quinolone Antibiotics
The N-cyclopropyl-fluoroaniline core is a cornerstone in the structure of many potent quinolone antibiotics. These drugs exert their antibacterial effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The synthesis of the quinolone core often begins with the reaction of a fluoroaniline derivative with a malonate derivative, followed by cyclization.
A general synthetic pathway for preparing N-cyclopropyl-4-fluoroaniline derivatives, which are precursors to quinolone antibiotics, involves the selective reaction of a difluoronitrobenzene with cyclopropylamine. This is followed by reduction of the nitro group to an aniline.
Experimental Protocol: Synthesis of a Quinolone Core Intermediate
This protocol outlines a key step in the synthesis of a quinolone antibiotic scaffold using a 4-substituted-2-fluoroaniline as a precursor.
Reaction Scheme:
Materials:
-
This compound
-
Ethyl ethoxymethylenemalonate
-
Toluene
-
Ethanol
-
Cyclohexane/Petroleum Ether
Procedure:
-
In a reaction vessel, dissolve this compound in toluene.
-
Add ethyl ethoxymethylenemalonate to the solution.
-
Heat the mixture to boiling under reflux for 1 hour.
-
After the reaction is complete, remove the toluene by distillation under vacuum.
-
The resulting solid residue is then recrystallized from a suitable solvent system, such as cyclohexane/petroleum ether, to yield the purified product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time | Yield | Melting Point |
| This compound | Ethyl ethoxymethylenemalonate | Ethyl 3-(4-cyclopropyl-2-fluorophenylamino)-2-acrylate | Toluene | 1 hour | High | 89-91 °C |
Note: This data is based on analogous reactions and may vary based on specific reaction conditions and scale.
Application in the Synthesis of Kinase Inhibitors
The 4-cyclopropyl-2-fluorophenyl moiety is also a key feature in the development of kinase inhibitors, which are targeted cancer therapies that block the action of specific enzymes called kinases. For example, Focal Adhesion Kinase (FAK) inhibitors are being investigated for their potential to block tumor growth and metastasis.
Signaling Pathway: Focal Adhesion Kinase (FAK) Inhibition
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is linked to a poor prognosis in several cancers. FAK inhibitors block the autophosphorylation of FAK at Tyr397, thereby inhibiting downstream signaling pathways involved in cancer progression.
Caption: Inhibition of FAK autophosphorylation by a targeted inhibitor.
Experimental Workflow: Synthesis of a FAK Inhibitor Precursor
The synthesis of FAK inhibitors often involves the coupling of the this compound intermediate with a suitable heterocyclic core. A representative workflow is outlined below.
Caption: General workflow for the synthesis of a FAK inhibitor.
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol describes a common method for coupling an aniline with a heterocyclic halide, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2,4-dichloropyrimidine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data for Representative Coupling Reactions:
| Aniline | Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2,4-Dichloropyrimidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 75-90 |
| This compound | 4-Bromotoluene | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 110 | 8 | 80-95 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of functional groups allows for its incorporation into a variety of complex molecules, leading to the development of potent therapeutic agents. The protocols and data presented here provide a foundation for researchers and scientists working in drug discovery and development to utilize this important building block in their synthetic strategies. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.
Application of 4-Cyclopropyl-2-fluoroaniline in the Synthesis of the Fungicide Isoflucypram
Introduction
4-Cyclopropyl-2-fluoroaniline is a key building block in the synthesis of modern agrochemicals, particularly in the development of potent fungicides. Its unique structural features, including the cyclopropyl group and the fluorine substituent, contribute significantly to the biological activity and metabolic stability of the final active ingredients. This application note details the use of this compound in the synthesis of Isoflucypram, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide developed by Bayer CropScience. Isoflucypram is highly effective against major fungal diseases in cereal crops, such as leaf blotch, net blotch, and rusts.[1][2][3]
This document provides detailed experimental protocols for the synthesis of Isoflucypram, summarizes key quantitative data, and illustrates the synthetic workflow and the biological mechanism of action through diagrams.
Data Presentation
The following table summarizes the key intermediates and the final product in the synthesis of Isoflucypram, starting from this compound.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₉H₁₀FN | 151.18 | Starting Material | |
| N-(5-chloro-2-isopropylbenzyl)-4-cyclopropyl-2-fluoroaniline | ![]() | C₁₉H₂₁ClFN | 317.83 | Intermediate |
| N-((5-chloro-2-isopropylphenyl)methyl)cyclopropanamine | ![]() | C₁₃H₁₈ClN | 223.74 | Key Intermediate |
| 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride | ![]() | C₇H₅ClF₃N₂O | 230.58 | Acylating Agent |
| Isoflucypram | C₁₉H₂₁ClF₃N₃O | 399.84 | Final Product (Fungicide) |
Table 1: Key Compounds in the Synthesis of Isoflucypram
The following table presents the typical yield and purity data for the final synthesis step of Isoflucypram.
| Reaction Step | Product | Yield (%) | Purity (%) | Melting Point (°C) |
| Amide coupling of N-((5-chloro-2-isopropylphenyl)methyl)cyclopropanamine and 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride | Isoflucypram | 93 | >96 | 108-110 |
Table 2: Quantitative Data for the Final Step of Isoflucypram Synthesis.[4][5]
Experimental Protocols
The synthesis of Isoflucypram from this compound involves a multi-step process. The key transformation is the formation of an amide bond between a derivative of the aniline and a pyrazole carboxylic acid chloride.
Step 1: Synthesis of N-((5-chloro-2-isopropylphenyl)methyl)cyclopropanamine (Key Intermediate)
A detailed, publicly available, step-by-step protocol for the synthesis of this specific intermediate from this compound is not readily found in the searched literature. The general approach would likely involve the following conceptual steps:
-
N-Alkylation: Reaction of this compound with 5-chloro-2-isopropylbenzyl chloride or a related electrophile in the presence of a base to form N-(5-chloro-2-isopropylbenzyl)-4-cyclopropyl-2-fluoroaniline.
-
Modification/Rearrangement: Potential subsequent reaction steps to arrive at the final N-((5-chloro-2-isopropylphenyl)methyl)cyclopropanamine structure.
Further research into specific patent literature would be required to delineate the exact, optimized industrial synthesis of this intermediate.
Step 2: Synthesis of Isoflucypram (Amide Coupling)
This protocol is based on the final coupling step described in the literature.[4]
Materials:
-
N-((5-chloro-2-isopropylphenyl)methyl)cyclopropanamine (100 mmol, 22.37 g)
-
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (100 mmol, 23.06 g)
-
Chlorobenzene (100 ml)
-
Isopropanol (50 ml, for washing)
-
Argon gas supply
-
Reaction flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Under an inert argon atmosphere, dissolve N-((5-chloro-2-isopropylphenyl)methyl)cyclopropanamine (22.37 g, 100 mmol) in chlorobenzene (100 ml) in a suitable reaction flask.
-
To the stirred solution, add 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbonyl chloride (23.06 g, 100 mmol).
-
Heat the reaction mixture to 100°C and maintain stirring at this temperature for 8 hours.
-
After the reaction is complete, remove the solvent (chlorobenzene) under reduced pressure (vacuum).
-
Wash the resulting residue with cold isopropanol (50 ml) to precipitate the product.
-
Collect the white crystalline solid by filtration and dry under vacuum.
-
The final product is Isoflucypram (yield: 37 g, 93% of theory) with a melting point of 108-110°C.[4]
Mandatory Visualizations
Logical Relationship: Synthesis of Isoflucypram
Caption: Synthetic pathway of Isoflucypram from this compound.
Experimental Workflow: Final Amide Coupling Step
Caption: Workflow for the final amide coupling step in Isoflucypram synthesis.
Signaling Pathway: Mechanism of Action of Isoflucypram (SDHI Fungicide)
Caption: Isoflucypram inhibits Complex II in the fungal mitochondrial respiratory chain.
Conclusion
This compound is a vital precursor for the synthesis of the highly effective fungicide, Isoflucypram. The outlined synthetic approach, culminating in a high-yield amide coupling reaction, highlights the importance of this aniline derivative in modern agrochemical manufacturing. The final product, Isoflucypram, acts by disrupting the fungal respiratory chain, a well-established and potent mode of action for controlling a broad spectrum of plant pathogens. The detailed protocols and diagrams provided in this note serve as a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.
References
Application Note: High-Purity Isolation of 4-Cyclopropyl-2-fluoroaniline using Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust methodology for the purification of 4-Cyclopropyl-2-fluoroaniline, a key intermediate in pharmaceutical synthesis, from a crude reaction mixture using automated flash column chromatography. The protocol emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by scale-up to a preparative column. The use of a silica gel stationary phase in conjunction with a hexane/ethyl acetate mobile phase, modified with triethylamine to mitigate peak tailing, is described. This method yields the target compound with high purity, suitable for subsequent synthetic transformations.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities, such as positional isomers or by-products from the synthesis, can lead to the formation of difficult-to-separate impurities in the final API. Standard workup procedures often yield a crude product that requires further purification.
Column chromatography is the preferred method for this purification. However, the basic nature of the aniline functional group can lead to strong interactions with the acidic silica gel stationary phase, resulting in poor peak shape (tailing) and suboptimal separation.[1][2] This application note provides a comprehensive protocol for the efficient purification of this compound using silica gel flash chromatography, incorporating a basic modifier to ensure sharp peaks and high-resolution separation.
Materials and Methods
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)[2]
-
n-Hexane (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
TLC Plates (Silica Gel 60 F254)
-
Standard laboratory glassware
-
Automated Flash Chromatography System
-
Rotary Evaporator
Method Development: TLC Analysis
Prior to preparative chromatography, an optimal mobile phase was determined using TLC. Various ratios of hexane and ethyl acetate were tested to achieve a retention factor (Rf) for the target compound in the range of 0.2-0.4, which is ideal for column separation.[2] A small amount of triethylamine (1% v/v) was added to the mobile phase to minimize streaking.[1][2]
Procedure:
-
Prepare eluent systems of varying hexane:ethyl acetate ratios (e.g., 95:5, 90:10, 85:15), each containing 1% triethylamine.
-
Dissolve a small amount of the crude material in ethyl acetate.
-
Spot the dissolved crude material onto TLC plates.
-
Develop the plates in a chamber saturated with the respective eluent systems.
-
Visualize the spots under UV light (254 nm).
-
Calculate the Rf value for this compound in each system.
Preparative Chromatography Protocol
The purification was performed on an automated flash chromatography system using a pre-packed silica gel column. The mobile phase selected from the TLC analysis was employed.
Column Preparation:
-
Stationary Phase: Silica Gel (e.g., 40 g pre-packed column for a 400 mg-1.3 g sample load).
-
Sample Loading: The crude sample was dry-loaded. It was dissolved in a minimal amount of dichloromethane, adsorbed onto a small amount of silica gel (approx. 1:2 sample-to-silica ratio), and the solvent was removed under vacuum to yield a free-flowing powder. This was then placed atop the column.[2]
-
Mobile Phase: 90:10 Hexane:Ethyl Acetate + 1% Triethylamine.
-
Flow Rate: 40 mL/min.
-
Detection: UV at 254 nm.
Elution: The column was initially flushed with the mobile phase. After sample loading, a linear gradient was not necessary for this specific separation, and isocratic elution was performed. Fractions were collected based on the UV chromatogram.
Results and Data Presentation
The TLC analysis indicated that a mobile phase of 90:10 (v/v) Hexane:Ethyl Acetate with 1% triethylamine provided the optimal separation, with the target compound exhibiting a well-defined spot and an ideal Rf value. The data is summarized in Table 1.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography.[3] |
| Mobile Phase | 90:10 Hexane:Ethyl Acetate + 1% TEA | Provides optimal balance of elution strength and resolution. |
| TLC Rf Value | ~0.3 | An Rf value between 0.2 and 0.4 generally ensures good separation on a column.[2] |
| Sample to Silica Ratio | 1:30 to 1:100 (by weight) | A higher ratio is used for more challenging separations.[2] |
| Triethylamine in Eluent | 0.5 - 1% (v/v) | Acts as a basic modifier to prevent peak tailing of the amine.[1][2] |
| Loading Method | Dry Loading | Recommended for samples that may have limited solubility in the initial mobile phase, ensuring a narrow sample band.[2] |
| Table 1: Summary of Chromatographic Parameters |
The subsequent flash chromatography run successfully separated the this compound from impurities. Fractions containing the pure product were combined and the solvent was removed in vacuo to yield the purified compound. Purity was confirmed by HPLC and ¹H NMR analysis.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Parameter Relationship Diagram
Caption: Relationship between chromatographic parameters and purification outcomes.
Experimental Protocol: Detailed Methodology
1. Mobile Phase Preparation
-
Prepare 1 L of the mobile phase by combining 890 mL of n-Hexane, 100 mL of Ethyl Acetate, and 10 mL of Triethylamine.
-
Mix thoroughly and degas if necessary for the chromatography system.
2. Sample Preparation for Dry Loading
-
Accurately weigh the crude this compound (e.g., 1.0 g).
-
Dissolve the crude material in a minimal volume of a volatile solvent such as dichloromethane or ethyl acetate (e.g., 5-10 mL).
-
Add silica gel (230-400 mesh) to the solution, approximately 2-3 times the mass of the crude product (e.g., 2-3 g).
-
Thoroughly mix the slurry until homogeneous.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
3. Column Chromatography Procedure
-
Select a pre-packed silica gel column appropriate for the sample size (e.g., a 40 g column for a 1.0 g sample, following a 1:40 sample-to-silica ratio).
-
Equilibrate the column with the mobile phase (90:10 Hexane:EtOAc + 1% TEA) for at least 3-5 column volumes.
-
Carefully transfer the prepared dry-loaded sample onto the top of the column bed, creating an even layer.
-
Gently add a thin layer of sand or a frit on top of the sample layer to prevent disturbance during solvent addition.
-
Begin the isocratic elution with the mobile phase at the determined flow rate (e.g., 40 mL/min).
-
Monitor the elution profile using the system's UV detector (at 254 nm).
-
Collect fractions of an appropriate volume (e.g., 20 mL) throughout the run.
4. Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC using the same eluent system to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.
-
Concentrate the combined pure fractions using a rotary evaporator under reduced pressure to remove the mobile phase.
-
Further dry the resulting oil or solid under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, GC-MS, or NMR.
References
Application Notes and Protocols for the Purity Assessment of 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-2-fluoroaniline is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety, efficacy, and quality of the final drug product. Even trace impurities can impact the therapeutic performance or pose risks to patients.[1] Therefore, robust analytical methods for the comprehensive purity assessment of this compound are essential. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Techniques for Purity Profiling
A multi-faceted approach employing various analytical techniques is recommended for a thorough impurity profile of this compound.[1]
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone technique in pharmaceutical analysis, HPLC, particularly in the reversed-phase mode (RP-HPLC), offers high resolution and sensitivity for separating the main component from its potential process-related impurities and degradation products.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile and semi-volatile impurities that may be present in the sample.[1] It provides excellent separation and definitive identification based on mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of the active pharmaceutical ingredient (API) and any isolated impurities.[3] Quantitative NMR (qNMR) can also be used for purity determination without the need for a reference standard of the impurity.
Data Presentation
The following tables summarize the expected quantitative data from the analytical methods described below.
Table 1: HPLC-UV Method Parameters and Expected Retention Times
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~ 8.5 min |
Table 2: GC-MS Method Parameters and Expected Data
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (2 min), then 20°C/min to 280°C (10 min) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | 40-650 m/z |
| Expected Retention Time | ~ 10.2 min |
| Expected m/z | 151 (M+), 122, 96 |
Table 3: NMR Spectroscopy Parameters and Expected Chemical Shifts
| Parameter | Value |
| Spectrometer | 400 MHz |
| Solvent | CDCl₃ |
| Nuclei | ¹H, ¹³C, ¹⁹F |
| Expected ¹H Shifts (ppm) | 6.7-7.0 (Ar-H), 3.6 (NH₂), 1.5-1.8 (Cyclopropyl-CH), 0.5-0.9 (Cyclopropyl-CH₂) |
| Expected ¹³C Shifts (ppm) | 150-153 (C-F), 135-145 (C-N), 115-125 (Ar-C), 10-15 (Cyclopropyl-CH), 5-10 (Cyclopropyl-CH₂) |
| Expected ¹⁹F Shift (ppm) | -130 to -140 |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is designed for the separation and quantification of this compound and its non-volatile impurities.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[2]
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the percentage purity by area normalization. For accurate quantification, a reference standard of this compound should be used to create a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is suitable for identifying and quantifying volatile organic impurities.
a. Sample Preparation:
-
Dissolve approximately 5 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
b. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.[5]
-
Column: A non-polar capillary column such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., Agilent HP-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode, with the injector temperature at 250°C.[5]
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped at 20°C/min to 280°C and held for 10 minutes.[5]
-
Mass Spectrometer:
c. Data Analysis:
-
Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST, Wiley).
-
Quantify impurities using an internal standard or by creating a calibration curve with certified reference materials if available.
NMR Spectroscopy for Structural Confirmation and Purity
NMR provides detailed structural information and can be used for purity assessment.
a. Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
b. NMR Acquisition Parameters:
-
Instrument: 400 MHz NMR Spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of all proton-bearing species.
-
-
¹³C NMR:
-
Obtain a proton-decoupled carbon spectrum to identify the number of unique carbon atoms and their chemical environments.
-
-
¹⁹F NMR:
-
Acquire a fluorine spectrum to confirm the presence and environment of the fluorine atom.
-
-
Quantitative NMR (qNMR):
-
For purity determination, a certified internal standard with a known concentration is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.
-
c. Data Analysis:
-
Analyze the ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure of this compound.[6]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any observed impurities.[3]
Visualizations
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. benchchem.com [benchchem.com]
- 3. Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aos.usm.my [aos.usm.my]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed application notes and protocols for the use of 4-Cyclopropyl-2-fluoroaniline in Suzuki coupling reactions. It is important to note that the aniline functionality is not a suitable leaving group for this transformation. Therefore, a two-step process is required: first, the conversion of this compound into a reactive aryl halide, typically 4-bromo-2-cyclopropyl-1-fluorobenzene, via a Sandmeyer-type reaction. Subsequently, this aryl bromide can be effectively employed in Suzuki coupling reactions with a diverse range of boronic acids and their derivatives. The presence of the cyclopropyl and fluoro substituents on the aromatic ring can significantly influence the electronic properties and metabolic stability of the resulting coupled products, making this a valuable building block in drug discovery and development.
Overall Experimental Workflow
The successful utilization of this compound in Suzuki coupling necessitates a two-stage synthetic sequence. The first stage involves the conversion of the aniline to a more reactive aryl bromide. The second stage is the palladium-catalyzed cross-coupling of this intermediate with an organoboron reagent.
Caption: Overall workflow from this compound to the final coupled product.
Stage 1: Synthesis of 4-Bromo-2-cyclopropyl-1-fluorobenzene
A standard and effective method for converting an aniline to an aryl bromide is the Sandmeyer reaction. This involves the formation of a diazonium salt from the aniline, followed by its displacement with a bromide ion, typically catalyzed by a copper(I) salt.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
This compound
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a solution of this compound (1.0 eq) in hydrobromic acid (48%, ~5-6 eq) to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~2-3 eq).
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x volume of aqueous phase).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 4-bromo-2-cyclopropyl-1-fluorobenzene.
-
Stage 2: Suzuki-Miyaura Coupling of 4-Bromo-2-cyclopropyl-1-fluorobenzene
The Suzuki-Miyaura coupling reaction involves several key components that can be optimized to achieve high yields and purity of the desired biaryl product. The choice of catalyst, ligand, base, and solvent system is crucial for a successful transformation.
Caption: Key parameters influencing the outcome of the Suzuki coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative conditions for the Suzuki coupling of 4-bromo-2-cyclopropyl-1-fluorobenzene and structurally similar aryl bromides with various boronic acids.
Table 1: Suzuki Coupling with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 100 | 8 | ~90 |
| 3 | 4-Acetylphenylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (3.0) | Dioxane/H₂O (5:1) | 110 | 6 | ~88 |
| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (4) | Cs₂CO₃ (2.5) | DMF | 100 | 16 | ~92 |
Table 2: Suzuki Coupling with Heteroarylboronic Acids
| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | ~85 |
| 2 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | ~89 |
| 3 | Furan-2-boronic acid | XPhos Pd G3 (2) | K₃PO₄ (3.0) | t-BuOH/H₂O (10:1) | 100 | 8 | ~82 |
| 4 | Pyrimidine-5-boronic acid | Pd(dppf)Cl₂ (4) | Cs₂CO₃ (2.5) | DMF | 110 | 12 | ~78 |
Note: The yields presented are typical for the specified reaction conditions with structurally similar aryl bromides and may require optimization for the specific substrate.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
4-Bromo-2-cyclopropyl-1-fluorobenzene
-
Aryl- or Heteroarylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-2-cyclopropyl-1-fluorobenzene (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq) under a counterflow of inert gas.
-
-
Inerting the Atmosphere:
-
Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
-
Solvent Addition:
-
Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be degassed.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Ensure a strictly inert atmosphere. |
| Insufficient base strength | For challenging couplings, consider stronger bases like K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the temperature in increments of 10 °C. | |
| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2 eq). Ensure a thoroughly deoxygenated environment. |
| Protodeboronation | Use anhydrous solvents if water is not part of the system. Consider using a boronic ester. | |
| Dehalogenation of aryl bromide | Ensure the purity of solvents and reagents. |
Conclusion
The use of this compound in Suzuki coupling reactions, through its conversion to 4-bromo-2-cyclopropyl-1-fluorobenzene, offers a versatile route to a wide range of novel biaryl and heteroaryl compounds. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable building block. Optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, is key to achieving high yields and purity for specific substrate combinations. The strategic incorporation of the cyclopropyl and fluoro-moieties can impart desirable physicochemical and pharmacological properties, making this synthetic strategy highly relevant in the field of drug discovery and materials science.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyclopropyl-2-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyclopropyl-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Synthesis of the key intermediate, 1-bromo-4-cyclopropyl-2-fluorobenzene. This is typically achieved either by a Sandmeyer reaction starting from this compound or by electrophilic bromination of 1-cyclopropyl-3-fluorobenzene.
-
Palladium-catalyzed amination of 1-bromo-4-cyclopropyl-2-fluorobenzene. The Buchwald-Hartwig amination is a widely used method for this transformation, coupling the aryl bromide with an ammonia surrogate or ammonia gas in the presence of a palladium catalyst and a suitable ligand.
Q2: What are the common impurities I might encounter in the synthesis of this compound?
A2: Impurities can originate from either the synthesis of the 1-bromo-4-cyclopropyl-2-fluorobenzene intermediate or the final Buchwald-Hartwig amination step. These are broadly categorized as process-related impurities and byproducts.
Troubleshooting Guides
Issue 1: Presence of Regioisomeric Impurities
Symptom: Your final product is contaminated with other isomers of cyclopropyl-fluoroaniline.
Root Cause Analysis:
Regioisomeric impurities often arise during the synthesis of the 1-bromo-4-cyclopropyl-2-fluorobenzene intermediate.
-
During Electrophilic Bromination: The bromination of 1-cyclopropyl-3-fluorobenzene can lead to the formation of different positional isomers. The directing effects of the cyclopropyl and fluoro groups influence the position of bromination.
-
During Sandmeyer Reaction: While generally more regioselective, side reactions during the diazotization of this compound can potentially lead to isomeric bromo-derivatives, although this is less common.
Troubleshooting and Solutions:
-
Optimize Bromination Conditions: Carefully control the temperature, solvent, and brominating agent during the electrophilic bromination to favor the desired isomer. Lower temperatures often increase selectivity.
-
Purification of Intermediate: It is crucial to purify the 1-bromo-4-cyclopropyl-2-fluorobenzene intermediate thoroughly before proceeding to the amination step. Techniques like fractional distillation or column chromatography can be effective.
-
Analytical Monitoring: Employ analytical techniques like GC-MS or HPLC to monitor the isomeric purity of your intermediate.
Issue 2: Incomplete Reaction or Low Yield in Buchwald-Hartwig Amination
Symptom: The conversion of 1-bromo-4-cyclopropyl-2-fluorobenzene to the final product is low.
Root Cause Analysis:
The Buchwald-Hartwig amination is sensitive to several factors that can affect its efficiency.
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and substrate-dependent.[1]
-
Base Selection: The strength and solubility of the base are crucial. Common bases include sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs2CO3).[1]
-
Solvent Quality: The presence of oxygen or moisture can deactivate the palladium catalyst.[1]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[1]
Troubleshooting and Solutions:
-
Screen Catalysts and Ligands: Experiment with different palladium precursors (e.g., Pd(OAc)2, Pd2(dba)3) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to find the optimal combination for your substrate.
-
Optimize Base and Solvent: Test different bases and ensure your solvent is anhydrous and degassed. Toluene and dioxane are commonly used solvents.[1]
-
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen.
-
Temperature Control: Optimize the reaction temperature. A typical range is 80-110 °C.
Issue 3: Formation of Byproducts in the Amination Step
Symptom: Besides the desired product and starting material, other unexpected compounds are observed.
Root Cause Analysis:
Several side reactions can occur during the Buchwald-Hartwig amination.
-
Hydrodehalogenation: The bromo group on the starting material is replaced by a hydrogen atom, leading to the formation of 1-cyclopropyl-3-fluorobenzene. This can happen if there are sources of hydride in the reaction mixture.[1]
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Di- and Tri-arylamine Formation: If a primary amine is used as the nitrogen source, over-amination can lead to the formation of di- and tri-arylamines.
-
Homocoupling: The aryl bromide can couple with itself to form a biaryl byproduct.
Troubleshooting and Solutions:
-
Ligand Choice: The use of bulky ligands can often suppress hydrodehalogenation.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of the amine to minimize the formation of poly-arylated products.
-
Catalyst Selection: The choice of catalyst and reaction conditions can influence the extent of homocoupling.
Data Presentation: Summary of Potential Impurities
| Impurity Name | Structure | Source/Formation Pathway | Typical Level | Analytical Detection Method |
| Process-Related Impurities | ||||
| 1-Bromo-4-cyclopropyl-2-fluorobenzene | Br-C6H3(F)-cPr | Unreacted starting material from the amination step. | Variable | GC-MS, HPLC |
| This compound (Starting Material for Sandmeyer) | H2N-C6H3(F)-cPr | Unreacted starting material if this route is used for the intermediate. | Trace | GC-MS, HPLC |
| 1-Cyclopropyl-3-fluorobenzene | H-C6H4(F)-cPr | Unreacted starting material if the bromination route is used for the intermediate. | Trace | GC-MS |
| Byproducts from Intermediate Synthesis (Electrophilic Bromination) | ||||
| 2-Bromo-4-cyclopropyl-1-fluorobenzene | Br-C6H3(F)-cPr (Isomer) | Regioisomer from the bromination of 1-cyclopropyl-3-fluorobenzene. | Minor to Significant | GC-MS, HPLC |
| 4-Bromo-2-cyclopropyl-1-fluorobenzene | Br-C6H3(F)-cPr (Isomer) | Regioisomer from the bromination of 1-cyclopropyl-3-fluorobenzene. | Minor | GC-MS, HPLC |
| Dibromo-cyclopropyl-fluorobenzene | Br2-C6H2(F)-cPr | Product of over-bromination. | Trace to Minor | GC-MS, HPLC |
| Byproducts from Intermediate Synthesis (Sandmeyer Reaction) | ||||
| 4-Cyclopropyl-2-fluorophenol | HO-C6H3(F)-cPr | Hydrolysis of the diazonium salt intermediate. | Trace to Minor | GC-MS, HPLC |
| Byproducts from Buchwald-Hartwig Amination | ||||
| 1-Cyclopropyl-3-fluorobenzene | H-C6H4(F)-cPr | Hydrodehalogenation of 1-bromo-4-cyclopropyl-2-fluorobenzene.[1] | Trace to Minor | GC-MS |
| Bis(4-cyclopropyl-2-fluorophenyl)amine | (cPr-C6H3(F))2NH | Over-amination of the product. | Trace to Minor | HPLC, LC-MS |
| 4,4'-Dicyclopropyl-2,2'-difluorobiphenyl | (cPr-C6H3(F))2 | Homocoupling of 1-bromo-4-cyclopropyl-2-fluorobenzene. | Trace | GC-MS, HPLC |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-4-cyclopropyl-2-fluorobenzene via Sandmeyer Reaction
-
Diazotization:
-
Dissolve this compound (1.0 eq) in a mixture of HBr (48%, 3.0 eq) and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution.
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Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 1-bromo-4-cyclopropyl-2-fluorobenzene (1.0 eq), a palladium precursor (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., XPhos, 4 mol%).
-
Add a base (e.g., sodium tert-butoxide, 1.4 eq).
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Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
-
Reaction Execution:
-
Add an ammonia source (e.g., bubbling ammonia gas through the solvent or using an ammonia surrogate like benzophenone imine followed by hydrolysis).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL per mmol of aryl bromide).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Impurity formation in the Buchwald-Hartwig amination step.
References
optimizing reaction conditions for 4-Cyclopropyl-2-fluoroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Cyclopropyl-2-fluoroaniline. The content is structured to address common experimental challenges through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step synthetic route involving the bromination of 2-fluoroaniline followed by a Suzuki-Miyaura coupling.
Synthesis Route Overview:
Caption: A common synthetic route to this compound.
Problem 1: Low yield during the bromination of 2-fluoroaniline.
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Question: I am getting a low yield of 4-bromo-2-fluoroaniline when reacting 2-fluoroaniline with N-bromosuccinimide (NBS). What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for a sufficient amount of time. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended.
-
Suboptimal Temperature: The reaction temperature can influence the reaction rate and selectivity. While the reaction is often carried out at room temperature, cooling the reaction mixture may be necessary to control exothermicity and minimize side product formation.
-
Moisture: The presence of water can lead to the hydrolysis of NBS and reduce its effectiveness. Ensure that all glassware is dry and that anhydrous solvents are used.
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Purification Loss: Significant loss of product can occur during the workup and purification steps. Ensure efficient extraction and handle the product carefully during purification, which is often performed by column chromatography.
-
Problem 2: Formation of multiple products during bromination.
-
Question: My crude reaction mixture from the bromination of 2-fluoroaniline shows multiple spots on TLC, indicating the formation of byproducts. How can I improve the selectivity for 4-bromo-2-fluoroaniline?
-
Answer:
-
Over-bromination: The formation of di-brominated products is a common side reaction. To minimize this, add the brominating agent (e.g., NBS) portion-wise or as a solution in the reaction solvent to maintain a low concentration and avoid localized excess.
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Isomer Formation: While the para-substituted product is generally favored due to steric hindrance from the fluorine atom, some ortho-bromination can occur. Optimizing the reaction temperature and the choice of solvent can help to improve regioselectivity.
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Reaction Conditions: The choice of solvent can influence the selectivity. N,N-Dimethylformamide (DMF) is a commonly used solvent for this reaction.
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Problem 3: Low or no conversion in the Suzuki-Miyaura coupling of 4-bromo-2-fluoroaniline with cyclopropylboronic acid.
-
Question: I am not observing any product formation in the Suzuki-Miyaura coupling of 4-bromo-2-fluoroaniline with cyclopropylboronic acid. What are the likely reasons for this failure?
-
Answer:
-
Catalyst Inactivity: The palladium catalyst may be inactive. Ensure that the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation. Using a pre-catalyst or activating the catalyst in situ might be necessary.
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the Suzuki coupling. For electron-rich aryl bromides like 4-bromo-2-fluoroaniline, bulky and electron-rich ligands such as Buchwald's ligands (e.g., XPhos, SPhos) are often more effective than traditional ligands like triphenylphosphine.
-
Base Ineffectiveness: The base is critical for the activation of the boronic acid. A weak base may not be sufficient. Stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for challenging couplings. Ensure the base is finely powdered and anhydrous.
-
Solvent Issues: The solvent must be able to dissolve the reactants and the catalyst system. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water, are commonly used.
-
Boronic Acid Instability: Cyclopropylboronic acid is known to be prone to protodeboronation (hydrolysis back to cyclopropane). It is advisable to use fresh or properly stored boronic acid. Using a derivative like potassium cyclopropyltrifluoroborate can improve stability.
-
Problem 4: Significant formation of side products in the Suzuki-Miyaura coupling.
-
Question: My Suzuki-Miyaura coupling reaction is producing significant amounts of side products, mainly de-brominated starting material (2-fluoroaniline) and homocoupled cyclopropane. How can I minimize these side reactions?
-
Answer:
-
Dehalogenation (Hydrodehalogenation): This side reaction, where the bromine atom is replaced by a hydrogen, can be caused by impurities in the reagents or solvent, or by certain reaction conditions. Ensure all reagents are pure and the reaction is run under a strict inert atmosphere. The choice of ligand and base can also influence the extent of this side reaction.
-
Protodeboronation: The cleavage of the C-B bond of the cyclopropylboronic acid by a proton source leads to the formation of cyclopropane and reduces the yield of the desired product. This can be minimized by using anhydrous conditions (if compatible with the chosen base), using a more stable boronic acid derivative, and optimizing the reaction time to avoid prolonged exposure to conditions that favor this side reaction.
-
Homocoupling: The formation of bi-cyclopropyl or bi-aryl compounds can occur, especially at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading can help to suppress these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed synthetic strategy involves a two-step process. The first step is the regioselective bromination of 2-fluoroaniline to yield 4-bromo-2-fluoroaniline. The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluoroaniline and a cyclopropylboronic acid derivative.
Q2: Which brominating agent is recommended for the synthesis of 4-bromo-2-fluoroaniline?
A2: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation. It is relatively easy to handle and often provides good regioselectivity for the para-position.
Q3: What are the key parameters to control in the Suzuki-Miyaura coupling step?
A3: The critical parameters for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The quality and stability of the cyclopropylboronic acid are also of utmost importance.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the progress of both the bromination and the Suzuki-Miyaura coupling reactions. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the common purification techniques for this compound?
A5: The final product, this compound, is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Subsequent distillation under reduced pressure can be employed for further purification if necessary.
Data Presentation: Optimizing Suzuki-Miyaura Coupling Conditions
The following tables summarize the impact of different reaction parameters on the yield of this compound in the Suzuki-Miyaura coupling of 4-bromo-2-fluoroaniline with cyclopropylboronic acid. The data is compiled from various literature sources on similar Suzuki-Miyaura couplings and represents typical trends.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 45-55 |
| PdCl₂(dppf) (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 60-70 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 110 | 8 | 85-95 |
| Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Dioxane | 100 | 10 | 80-90 |
Table 2: Comparison of Bases
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/XPhos | K₂CO₃ | Toluene/H₂O | 110 | 12 | 65-75 |
| Pd₂(dba)₃/XPhos | Na₂CO₃ | Toluene/H₂O | 110 | 12 | 50-60 |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 8 | 85-95 |
| Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 100 | 10 | 80-90 |
Table 3: Comparison of Solvents
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 110 | 8 | 85-95 |
| Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 100 | 10 | 80-90 |
| Pd₂(dba)₃/XPhos | K₃PO₄ | THF | 80 | 12 | 70-80 |
| Pd₂(dba)₃/XPhos | K₃PO₄ | DMF | 120 | 6 | 75-85 |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline
This protocol describes a general procedure for the bromination of 2-fluoroaniline using N-bromosuccinimide.
Materials:
-
2-Fluoroaniline
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoroaniline (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford 4-bromo-2-fluoroaniline.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-bromo-2-fluoroaniline with cyclopropylboronic acid.
Materials:
-
4-Bromo-2-fluoroaniline
-
Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Degassed water (if required)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add 4-bromo-2-fluoroaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe. If using a water-co-solvent system, add the degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.
Visualizations
Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.
Caption: Interrelated factors influencing the success of the Suzuki-Miyaura coupling.
troubleshooting guide for the synthesis of 4-Cyclopropyl-2-fluoroaniline
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 4-Cyclopropyl-2-fluoroaniline, a key intermediate in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through several routes. The most common strategies involve either the introduction of the cyclopropyl group onto a pre-existing aniline ring or the formation of the aniline from a cyclopropyl-substituted benzene ring. Key methods include:
-
Palladium-catalyzed Buchwald-Hartwig amination: This involves the cross-coupling of 4-bromo-1-cyclopropyl-3-fluorobenzene with an ammonia surrogate or of 4-bromo-2-fluoroaniline with cyclopropylamine.
-
Nucleophilic Aromatic Substitution (SNA r): Reaction of a difluoro- or nitro-fluorobenzene derivative with cyclopropylamine.
-
Reduction of a Nitro Group: Reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene to the corresponding aniline.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis:
-
Inert Atmosphere: Many of the reagents and intermediates, particularly organometallic catalysts and reagents, are sensitive to air and moisture. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Reagent Quality: The purity of starting materials, catalysts, and solvents is critical to avoid side reactions and catalyst deactivation.
-
Temperature Control: Reaction temperatures must be carefully controlled to ensure optimal reaction rates and minimize decomposition or side product formation.
-
Stoichiometry: The molar ratios of reactants, catalysts, and ligands need to be optimized for high yield and conversion.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as:
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the composition of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions with non-volatile compounds and for purity assessment.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Low or no yield is a common issue that can stem from various factors. A systematic approach to troubleshooting is essential.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Inactive Catalyst | Use a fresh batch of catalyst. If using a palladium catalyst, ensure it has been stored under an inert atmosphere. Consider an in-situ activation step. |
| Poor Quality Reagents | Verify the purity of starting materials and solvents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify reagents if necessary. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may require cooling to prevent decomposition. |
| Presence of Oxygen or Moisture | Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.[1] |
| Sub-optimal Solvent | The choice of solvent can significantly impact the reaction. Screen a variety of solvents with different polarities and coordinating abilities.[1] |
Issue 2: Formation of Significant Side Products
The formation of impurities can complicate purification and reduce the overall yield.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Starting Materials: In cross-coupling reactions, homocoupling of the aryl halide or the amine can occur.
-
Solution: Adjust the catalyst-to-ligand ratio and screen different ligands. Lowering the reaction temperature may also be beneficial.
-
-
Over-alkylation or Multiple Substitutions: In reactions involving cyclopropylamine, multiple additions to the aromatic ring can occur.
-
Solution: Use a protecting group for the aniline nitrogen. Carefully control the stoichiometry of the reagents.
-
-
Dehalogenation: Loss of the fluorine or bromine substituent from the aromatic ring.
-
Solution: Use a milder base or a lower reaction temperature. The choice of phosphine ligand in palladium-catalyzed reactions can also influence this side reaction.
-
Issue 3: Difficulty in Product Purification
Purification of the final product can be challenging due to the presence of closely related impurities or unreacted starting materials.
Purification Troubleshooting:
| Problem | Suggested Solution |
| Co-elution of Product and Impurities on Silica Gel | Try a different solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product is an Oil and Difficult to Handle | Attempt to form a salt (e.g., hydrochloride) of the aniline to induce crystallization. |
| Residual Catalyst Contamination | After the reaction, wash the organic phase with an aqueous solution of a suitable chelating agent (e.g., EDTA) or perform a filtration through a pad of celite or silica gel to remove the catalyst. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of 4-bromo-2-fluoroaniline with cyclopropylamine.
Materials:
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4-Bromo-2-fluoroaniline
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Cyclopropylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-2-fluoroaniline (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
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Add anhydrous toluene, followed by cyclopropylamine (1.2 equiv) and sodium tert-butoxide (1.4 equiv).
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Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 4-Cyclopropyl-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyclopropyl-2-fluoroaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide, such as 4-bromo-2-fluoroaniline, with a cyclopropylboronic acid or its ester derivatives in the presence of a palladium catalyst and a base.[1][2]
Q2: What are the key steps in the Suzuki-Miyaura catalytic cycle for this synthesis?
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three main steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-halo-2-fluoroaniline, forming a Pd(II) complex.
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Transmetalation: The cyclopropyl group is transferred from the boronic acid (or its derivative) to the palladium complex. This step is facilitated by a base.
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Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of the palladium catalyst and ligand. Ensure proper storage conditions to prevent degradation. Consider using a pre-catalyst for more reliable initiation. |
| Poor Ligand Choice | For challenging substrates, bulky, electron-rich phosphine ligands often improve reaction efficiency.[4] |
| Inadequate Base | The choice of base is critical. For less reactive aryl halides, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary. Ensure the base is finely powdered and anhydrous.[5] |
| Low Reaction Temperature | The activation of the carbon-halogen bond may require higher temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Presence of Oxygen | The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[3] |
| Substrate Solubility Issues | Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. |
Problem 2: Formation of Significant Side Products
Common Side Reactions and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Homocoupling of Cyclopropylboronic Acid | Two molecules of the cyclopropylboronic acid couple to form bicyclopropyl. This can be promoted by the presence of Pd(II) species or oxygen.[3] | Ensure a strictly inert atmosphere and use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
| Protodeboronation of Cyclopropylboronic Acid | The C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, forming cyclopropane. This is often promoted by base and water.[4] | Use anhydrous conditions where possible and consider converting the boronic acid to a more stable derivative, such as a pinacol ester, which can be cleaved in situ.[4] |
| Hydrodehalogenation of Starting Material | The halogen on the 4-bromo-2-fluoroaniline is replaced by a hydrogen atom, yielding 2-fluoroaniline. | Optimize the catalyst and ligand system. Ensure the absence of adventitious hydrogen sources. |
| Dimerization of Starting Material | Two molecules of the 4-bromo-2-fluoroaniline couple to form a biphenyl derivative. | This is less common in Suzuki reactions but can be minimized by ensuring efficient transmetalation and reductive elimination steps through catalyst and ligand optimization. |
Experimental Protocols
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound from 4-bromo-2-fluoroaniline and cyclopropylboronic acid. Optimization may be necessary for specific laboratory conditions.
Materials:
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4-Bromo-2-fluoroaniline
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Cyclopropylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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A suitable phosphine ligand (e.g., SPhos, XPhos)
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Potassium phosphate (K₃PO₄), finely ground
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Anhydrous 1,4-Dioxane
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Water, degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (1.0 equiv), cyclopropylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Parameter | Value/Condition |
| Reactants | 4-Bromo-2-fluoroaniline, Cyclopropylboronic acid |
| Catalyst | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (Isolated) |
Note: This data is representative and may vary based on specific experimental conditions and scale.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A step-by-step workflow for diagnosing and addressing low product yield.
Signaling Pathway of Side Product Formation
Caption: Major competing reactions in the synthesis of this compound.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Cyclopropyl-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Cyclopropyl-2-fluoroaniline synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and modern synthetic strategies for the synthesis of this compound are the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This route typically involves the palladium-catalyzed reaction of a halo-substituted 2-fluoroaniline (e.g., 4-bromo-2-fluoroaniline) with a cyclopropylboronic acid derivative.
-
Buchwald-Hartwig Amination: This approach utilizes a palladium-catalyzed amination of a cyclopropyl-substituted halo-fluorobenzene (e.g., 1-bromo-4-cyclopropyl-2-fluorobenzene) with an ammonia equivalent.
A more classical, multi-step approach has also been described, involving nucleophilic aromatic substitution, followed by acetylation, reduction of a nitro group, and finally deamination. However, for efficiency and yield, the cross-coupling methods are generally preferred.
Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the primary factors to investigate?
A2: Low yields in Suzuki-Miyaura couplings for this synthesis can often be attributed to several key factors:
-
Catalyst and Ligand Inactivity: Ensure the palladium catalyst and phosphine ligand are not degraded. Using a pre-catalyst can sometimes provide more consistent results.
-
Ineffective Base: The choice of base is critical. A systematic screening of bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) is recommended. The base's strength and solubility can significantly impact the reaction rate.
-
Sub-optimal Solvent System: The solvent must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is common. Ensure the solvent is properly degassed to prevent catalyst deactivation.
-
Issues with the Boronic Acid: Cyclopropylboronic acid can be prone to decomposition. Using a more stable derivative, such as a potassium cyclopropyltrifluoroborate salt, can improve consistency and yield.[1]
Q3: My Buchwald-Hartwig amination is sluggish or failing. What should I troubleshoot?
A3: For a problematic Buchwald-Hartwig amination to synthesize this compound, consider the following troubleshooting steps:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as XPhos or RuPhos are often effective for aminations of aryl bromides.[2] A ligand screen is highly recommended.
-
Base Strength and Type: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required. Ensure the base is fresh and has been stored under an inert atmosphere.
-
Ammonia Source: The direct use of ammonia gas can be challenging. Employing an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or using an ammonium salt can lead to better results.
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C). Ensure the reaction is reaching and maintaining the target temperature.
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroaniline and Cyclopropylboronic Acid Derivative
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) or a pre-catalyst (e.g., XPhos Pd G3). Run a control reaction with a known successful coupling to test catalyst activity. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. |
| Inappropriate Base | Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure the base is finely powdered and anhydrous. | The base activates the boronic acid for transmetalation. The optimal base depends on the specific substrates and solvent system. |
| Unstable Boronic Acid | Consider using potassium cyclopropyltrifluoroborate instead of cyclopropylboronic acid.[1] | Trifluoroborate salts are often more stable and less prone to protodeboronation than the corresponding boronic acids, leading to more reproducible results. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. A common system is a 4:1 to 10:1 mixture of 1,4-dioxane and water. | Oxygen can oxidize the Pd(0) catalyst, and water content can affect the solubility of reagents and the activity of the base. |
| Low Reaction Temperature | Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C, while monitoring for side product formation. | Suzuki couplings often require sufficient thermal energy to proceed at a reasonable rate. |
Problem 2: Incomplete Conversion in Buchwald-Hartwig Amination of 1-Bromo-4-cyclopropyl-2-fluorobenzene
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Ligand | Perform a ligand screen with bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos. | The ligand's steric and electronic properties are crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. |
| Insufficiently Strong Base | Switch to a stronger, non-nucleophilic base such as NaOtBu or LHMDS. Ensure the base is of high purity and handled under inert conditions. | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Inefficient Ammonia Source | Use an ammonia surrogate like benzophenone imine followed by acidic workup, or an ammonium salt like ammonium chloride with a suitable base. | Direct coupling with ammonia can be difficult due to its high volatility and tendency to coordinate strongly with the palladium center. |
| Catalyst Inhibition | Increase catalyst and ligand loading slightly (e.g., from 1-2 mol% to 3-5 mol%). | If the substrate or impurities are partially inhibiting the catalyst, a higher loading may be necessary to achieve full conversion. |
| Presence of Water | Ensure all reagents and solvents are strictly anhydrous. Dry solvents over appropriate drying agents and handle reagents under an inert atmosphere. | Water can hydrolyze the active catalyst and some bases, leading to lower yields. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Cyclopropylboron Reagents
| Aryl Halide | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 75 | [1] |
| 5-Chloro-2-methoxypyridine | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ (2) | n-BuPAd₂ (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 85 | [1] |
| 4-Bromo-2-fluoroaniline | Cyclopropylboronic Acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | Est. >80 | General Protocol |
| 4-Bromo-2-fluoroaniline | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O (5:1) | 100 | Est. >85 | General Protocol |
Estimated yields are based on typical outcomes for similar substrates and may require optimization.
Table 2: Optimization Parameters for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Condition 1 | Condition 2 | Condition 3 | General Recommendation |
| Palladium Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Palladacycle (e.g., G3) | Pd₂(dba)₃ is a common and effective Pd(0) source. |
| Ligand | XPhos | RuPhos | SPhos | XPhos and RuPhos are often good starting points for aryl bromides. |
| Base | NaOtBu | LHMDS | K₃PO₄ | NaOtBu is the most common and effective base for amination. |
| Solvent | Toluene | 1,4-Dioxane | THF | Toluene and 1,4-dioxane are generally good choices. |
| Temperature | 80 °C | 100 °C | 110 °C | 100-110 °C is a typical temperature range. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroaniline with Potassium Cyclopropyltrifluoroborate
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk flask with 4-bromo-2-fluoroaniline (1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 1-Bromo-4-cyclopropyl-2-fluorobenzene
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add 1-bromo-4-cyclopropyl-2-fluorobenzene (1.0 equiv) and the ammonia surrogate (e.g., benzophenone imine, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to a concentration of 0.1-0.2 M.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature. If using an imine surrogate, perform an acidic workup to hydrolyze the imine to the primary amine. Otherwise, quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.
Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.
Caption: Logical troubleshooting workflow for addressing low reaction yields.
References
Technical Support Center: Purification of 4-Cyclopropyl-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 4-Cyclopropyl-2-fluoroaniline. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound typically arise from the synthetic route. These can include:
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Positional Isomers: Depending on the synthetic strategy, isomers such as 3-Cyclopropyl-2-fluoroaniline or other regioisomers with the cyclopropyl or fluoro group at different positions on the aniline ring can be formed.[1]
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Unreacted Starting Materials: Residual starting materials from the synthesis process may be present.
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By-products: Side-reactions can lead to the formation of various by-products. For instance, in related preparations of fluorinated anilines, by-products from over-halogenation or incomplete reduction of a nitro precursor can be observed.[2][3]
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Oxidation/Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.[4][5][6]
Q2: What are the initial recommended steps for purifying crude this compound?
A2: A general approach for the initial purification of this compound would be:
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Aqueous Workup: Start with a standard aqueous workup to remove inorganic salts and water-soluble impurities. An acid-base extraction can be particularly useful to separate the basic aniline from neutral or acidic impurities.
-
Solvent Removal: Carefully remove the extraction solvent under reduced pressure.
-
Preliminary Purity Assessment: Analyze the crude product by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to get an initial assessment of the purity and the number of major impurities.[2][7]
Q3: How can I store purified this compound to prevent degradation?
A3: this compound, like many anilines, is prone to degradation upon exposure to air and light.[4][5] To ensure its stability:
-
Store the purified compound in a tightly sealed amber glass vial.
-
Purge the vial with an inert gas like argon or nitrogen before sealing.
-
Store the vial at a low temperature, preferably in a refrigerator or freezer.
-
For long-term storage, consider storing it as a more stable salt, such as the hydrochloride salt.
Troubleshooting Guides
Discoloration of the Product
Q: My purified this compound is a yellow to brown oil/solid, but I expect a colorless product. What is the cause and how can I fix it?
A: Discoloration is a common issue with anilines and is typically caused by oxidation.[4][5]
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Possible Cause: Exposure to air (oxygen) and/or light during the purification process or storage. The presence of trace metal impurities can also catalyze oxidation.
-
Troubleshooting Steps:
-
Minimize Air Exposure: During workup and purification, try to work under an inert atmosphere (nitrogen or argon) as much as possible. Degas all solvents before use.
-
Light Protection: Protect the compound from light by wrapping flasks and vials in aluminum foil.
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Redistillation/Recrystallization: If the product is already discolored, you may be able to remove the colored impurities by vacuum distillation or recrystallization.[5] Sometimes, adding a small amount of a reducing agent like sodium dithionite during workup can help prevent oxidation.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[8] Be aware that charcoal can also adsorb your product, so use it sparingly.
-
Poor Separation of Impurities
Q: I am having trouble separating a persistent impurity from my this compound using column chromatography. The impurity has a very similar Rf value to my product.
A: This is a common challenge, especially when dealing with positional isomers which often have very similar polarities.[1]
-
Possible Cause: The impurity is likely a positional isomer of this compound. Standard silica gel chromatography with common solvent systems like hexane/ethyl acetate may not provide sufficient resolution.
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. Sometimes, switching to a solvent system with a different selectivity, such as dichloromethane/methanol, can improve separation.
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Add a Modifier: Since anilines are basic, they can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount (0.1-1%) of a competing base like triethylamine or ammonia to the eluent can significantly improve peak shape and resolution.[9][10]
-
Change Stationary Phase: Consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for basic compounds.[4] Amine-functionalized silica is another excellent option that is specifically designed for the purification of amines and can provide superior separation.[10]
-
-
Consider Other Techniques:
-
Preparative HPLC: If the impurity is very close to your product, preparative HPLC with a suitable column (e.g., C18 or a phenyl-hexyl column) may be necessary to achieve baseline separation.[4]
-
Recrystallization: If your product is a solid, fractional recrystallization can be a very effective method for separating closely related isomers. You may need to screen several solvents or solvent mixtures to find the optimal conditions.[8]
-
Derivatization: In some cases, it might be beneficial to derivatize the aniline (e.g., by acetylation), purify the derivative, and then cleave the protecting group to obtain the pure aniline.
-
-
Data Presentation
Table 1: Illustrative Purity Analysis of this compound by HPLC
| Purification Step | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) |
| Crude Product | 85.2 | 8.5 (Isomer A) | 3.1 (Starting Material) |
| After Acid-Base Extraction | 92.7 | 5.3 (Isomer A) | 0.5 (Starting Material) |
| After Column Chromatography | 98.9 | 0.8 (Isomer A) | Not Detected |
| After Recrystallization | >99.5 | Not Detected | Not Detected |
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Limitations |
| HPLC-UV [2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, sensitive, and accurate for quantitative analysis of non-volatile impurities. | May not be suitable for very volatile impurities. |
| GC-MS [2][7] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Excellent for separating volatile isomers and identifying unknown impurities by their mass spectra. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H and ¹⁹F NMR [7] | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides definitive structural information and can be used to determine the ratio of isomers in a mixture. | Lower sensitivity compared to chromatographic techniques for trace impurities. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities and some isomers with significantly different boiling points from liquid this compound.[5][11]
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Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry. Use greased joints to ensure a good seal.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, not filling it more than halfway. Add a magnetic stir bar or boiling chips to prevent bumping.[12]
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once the desired pressure is reached and stable, begin to gently heat the flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.
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Completion: Stop the distillation before the flask is completely dry to avoid the formation of peroxides or overheating of residues.
-
Cooling and Venting: Allow the apparatus to cool down completely before slowly venting the system to atmospheric pressure.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid this compound and is particularly effective at removing isomeric impurities.[8]
-
Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol/water or toluene/hexane are often good starting points for anilines.[8]
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Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals start to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. texiumchem.com [texiumchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 12. Sciencemadness Discussion Board - Vacuum Distillation of Aniline - Powered by XMB 1.9.11 [sciencemadness.org]
stability and degradation of 4-Cyclopropyl-2-fluoroaniline under storage
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and degradation of 4-Cyclopropyl-2-fluoroaniline under various storage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Visible Color Change of this compound During Storage
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Question: My stored this compound, which was initially a colorless to light yellow liquid/solid, has turned brown. What could be the cause and how can I prevent this?
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Answer: A color change to brown is a common indicator of degradation in aniline compounds, often due to oxidation and/or polymerization.
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Possible Causes:
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Oxidation: Exposure to air (oxygen) is a primary cause of degradation. The amine functional group is susceptible to oxidation, leading to the formation of colored impurities like nitroso and nitro compounds, as well as polymeric materials.
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Light Exposure: Photodegradation can occur upon exposure to UV or ambient light, which can catalyze oxidative processes.
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Incompatible Storage Materials: Contact with certain metals or other reactive surfaces can catalyze degradation.
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber glass vials or store containers in the dark to prevent photodegradation.
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Proper Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[1]
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Material Purity Check: Before extensive use, verify the purity of the material using an appropriate analytical method like HPLC or GC to establish a baseline.
-
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/GC)
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Question: I am analyzing my sample of this compound and observe new, unexpected peaks in the chromatogram that were not present initially. What are these and how should I proceed?
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Answer: The appearance of new peaks strongly suggests the formation of degradation products. Identifying these impurities is crucial for understanding the stability of your compound.
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Possible Causes:
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Hydrolysis: If the sample has been exposed to moisture, hydrolysis of the aniline or other functional groups could occur, especially at non-neutral pH.
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Thermal Degradation: High temperatures during storage or in the analytical instrument (e.g., GC injector) can cause decomposition.[2]
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Oxidative Degradation: As mentioned previously, oxidation can lead to a variety of byproducts.
-
-
Troubleshooting & Identification:
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Forced Degradation Studies: To understand potential degradation pathways, perform forced degradation studies.[3][4][5] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate and identify potential degradants.
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LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS/MS) to obtain mass information about the new peaks, which is a critical step in structural elucidation of the degradation products.
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Review Storage Conditions: Verify that the storage conditions (temperature, humidity, light exposure) are appropriate and have been consistently maintained. The recommended storage is in a cool, dry, and well-ventilated place, away from heat and oxidizing agents.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] For optimal stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation. Avoid contact with incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]
Q2: How can I assess the stability of this compound in my formulation?
A2: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), should be developed and validated.[6] This involves performing forced degradation studies to generate potential degradation products and ensuring your HPLC method can separate these from the parent compound.[4][6] The stability of your formulation can then be monitored over time under various storage conditions (e.g., different temperatures and humidities).
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound, the primary degradation pathways are likely to be:
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Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of a variety of products, including N-oxides, nitroso, and nitro derivatives, as well as colored polymeric materials.
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Photodegradation: Exposure to light can induce free-radical reactions, leading to dimerization or further oxidation.
-
Halogen Displacement: While less common under typical storage conditions, nucleophilic substitution of the fluorine atom is a potential degradation pathway under certain reactive conditions.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | To prevent oxidation of the aniline functional group. |
| Light | Protected from light (Amber vial/Dark) | To prevent photodegradation. |
| Container | Tightly sealed glass container | To prevent exposure to air and moisture.[1] |
| Humidity | Dry environment | To minimize the risk of hydrolysis. |
Table 2: Hypothetical Forced Degradation Study Conditions and Potential Products
| Stress Condition | Reagents and Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | Minimal degradation expected due to salt formation. |
| Basic Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Potential for minor degradation. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | N-oxides, Nitroso, and Nitro derivatives. |
| Thermal Degradation | 105 °C for 48h | Potential for dimerization and polymerization. |
| Photodegradation | UV light (254 nm) for 72h | Oxidative products and colored polymeric impurities. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient from 10% to 90% Mobile Phase B over 20 minutes can be used to separate the parent compound from potential degradation products.
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detection at 254 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.
-
Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1 M HCl.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal: Expose the solid compound to 105°C for 24 hours. Dissolve in the solvent for analysis.
-
Photolytic: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
-
Peak Identification: For significant degradation products, use LC-MS to determine their mass and propose potential structures.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
managing exothermic reactions in 4-Cyclopropyl-2-fluoroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-Cyclopropyl-2-fluoroaniline. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
A1: Based on common synthetic routes, the primary exothermic steps are typically:
-
Nitration: The introduction of a nitro group onto an aromatic ring is a highly exothermic process.
-
Diazotization: The formation of a diazonium salt from an aniline derivative is known to be exothermic and can be hazardous if not properly controlled.
-
Buchwald-Hartwig Amination: While generally considered a controlled reaction, the initial oxidative addition and subsequent steps can generate heat, especially at larger scales.
Q2: Why is temperature control so critical during these synthetic steps?
A2: Strict temperature control is crucial for several reasons:
-
Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a phenomenon known as a "runaway reaction," which can result in vessel rupture or explosion.
-
Product Purity: Side reactions and decomposition of starting materials or products are often accelerated at higher temperatures, leading to lower yields and impure products.
-
Selectivity: In many cases, the desired product is formed preferentially within a narrow temperature range. Deviations can favor the formation of unwanted isomers or byproducts.
Q3: What are the key parameters to monitor to manage an exotherm effectively?
A3: The key parameters to monitor are:
-
Internal Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly within the reaction mixture.
-
Reagent Addition Rate: A slow and controlled addition of the limiting reagent is critical to prevent the accumulation of unreacted reagents and a sudden release of heat.
-
Stirring Rate: Efficient stirring ensures uniform temperature distribution throughout the reaction mixture, preventing the formation of localized hot spots.
-
Cooling System Performance: Monitor the temperature and flow rate of the cooling medium to ensure it is functioning correctly.
Q4: What immediate actions should be taken if a runaway reaction is suspected?
A4: If you suspect a runaway reaction (i.e., a rapid, uncontrolled temperature increase):
-
Immediately stop the addition of all reagents.
-
Increase the cooling to the maximum capacity.
-
If possible and safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.
-
Prepare for emergency shutdown procedures.
-
Evacuate the area if the situation cannot be brought under control.
Troubleshooting Guides
Issue 1: Rapid Temperature Spike During Reagent Addition
| Potential Cause | Troubleshooting/Optimization Step |
| Reagent addition rate is too fast. | 1. Immediately halt the addition. 2. Once the temperature is stable and within the desired range, resume addition at a significantly slower rate. 3. For larger scale reactions, consider using a syringe pump for precise control. |
| Inadequate cooling. | 1. Ensure the cooling bath is at the correct temperature and filled to an appropriate level. 2. Check for good thermal contact between the cooling bath and the reaction vessel. 3. For highly exothermic steps, consider a more efficient cooling system (e.g., a cryostat). |
| High concentration of reactants. | 1. Dilute the reaction mixture with a suitable, pre-cooled solvent. 2. In future experiments, start with a lower concentration of reactants. |
Issue 2: Low Product Yield and/or Formation of Impurities
| Potential Cause | Troubleshooting/Optimization Step |
| Decomposition of starting material or product due to excessive temperature. | 1. Maintain the reaction temperature at the lower end of the recommended range. 2. Ensure that the internal temperature does not exceed the stability limit of any of the components. |
| Side reactions dominating at elevated temperatures. | 1. Optimize the reaction temperature by running small-scale experiments at various temperatures to identify the optimal range for the desired transformation. |
| Localized heating due to poor mixing. | 1. Increase the stirring rate to ensure the reaction mixture is homogeneous. 2. Use an appropriately sized stir bar or an overhead stirrer for larger volumes. |
Experimental Protocols
Disclaimer: The following protocols are representative examples for key exothermic steps that could be involved in the synthesis of this compound. These are for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment should be conducted before undertaking any chemical synthesis.
Protocol 1: Representative Buchwald-Hartwig Amination
This protocol describes the coupling of a generic aryl bromide with an amine, a potential key step in the synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-cyclopropyl-2-fluorobenzene | 217.07 | 10.0 | 1.0 |
| Ammonia (0.5 M in 1,4-dioxane) | 17.03 | 20.0 | 2.0 |
| Pd₂(dba)₃ | 915.72 | 0.1 | 0.01 |
| XPhos | 476.65 | 0.2 | 0.02 |
| Sodium tert-butoxide | 96.10 | 12.0 | 1.2 |
| Toluene (anhydrous) | - | - | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-4-cyclopropyl-2-fluorobenzene (10.0 mmol), Pd₂(dba)₃ (0.1 mmol), XPhos (0.2 mmol), and sodium tert-butoxide (12.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (50 mL) via syringe.
-
Slowly add the ammonia solution (20.0 mmol) via syringe pump over 1 hour, while maintaining the internal temperature below 25 °C using a water bath.
-
After the addition is complete, slowly heat the reaction mixture to 80 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent and purify by column chromatography.
Protocol 2: Representative Diazotization and De-amination
This protocol outlines the removal of an amino group, a potential step in some synthetic routes.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Cyclopropyl-2-fluoro-6-aminoaniline | 166.20 | 10.0 | 1.0 |
| Hypophosphorous acid (50% aq.) | 66.00 | 150 | 15.0 |
| Sodium nitrite | 69.00 | 10.4 | 1.04 |
| Copper (I) oxide | 143.09 | 1.0 | 0.1 |
| Water | 18.02 | - | - |
Procedure:
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet, dissolve 4-Cyclopropyl-2-fluoro-6-aminoaniline (10.0 mmol) and copper (I) oxide (1.0 mmol) in hypophosphorous acid (150 mmol).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (10.4 mmol) in water (10 mL) and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 90 minutes.[1]
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with a suitable organic solvent and purify as necessary.
Visualizations
Caption: A potential synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting an exothermic event.
References
removal of starting materials from 4-Cyclopropyl-2-fluoroaniline product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of starting materials from the 4-Cyclopropyl-2-fluoroaniline product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and potential impurities in the synthesis of this compound?
A1: Based on common synthetic routes, the primary starting materials for the synthesis of this compound can vary. A frequent pathway involves the nucleophilic substitution of a di-halogenated nitrobenzene with cyclopropylamine, followed by the reduction of the nitro group. Another key route is the Suzuki or similar cross-coupling reaction of a halo-substituted 2-fluoroaniline (e.g., 4-bromo-2-fluoroaniline) with a cyclopropylboronic acid derivative.
Therefore, you can expect the following potential impurities in your crude product:
-
Unreacted Starting Materials:
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4-Halo-2-fluoroaniline (e.g., 4-bromo-2-fluoroaniline)
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Cyclopropylboronic acid and its derivatives
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Di-halogenated nitrobenzene precursors
-
Cyclopropylamine
-
-
Reaction By-products:
-
Isomeric aniline products
-
By-products from the nitro reduction step (e.g., azo or azoxy compounds)
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Homocoupling products from the cross-coupling reaction
-
-
Reagents and Solvents:
-
Residual catalysts (e.g., Palladium on carbon)
-
Bases (e.g., triethylamine, potassium carbonate)
-
Solvents from the reaction and workup (e.g., toluene, ethyl acetate, dichloromethane)
-
Q2: What are the recommended purification methods for this compound?
A2: The most effective purification methods for this compound are column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q3: My purified this compound is discolored (yellow or brown). What is the cause and how can I prevent it?
A3: Anilines, including this compound, are susceptible to air oxidation, which can lead to the formation of colored impurities. To minimize discoloration, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during purification and storage. Using degassed solvents can also be beneficial. If your product is already discolored, a purification step like column chromatography or distillation may be necessary to remove the colored impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Poor separation of the product from a non-polar impurity (e.g., a starting material like 4-bromo-2-fluoroaniline) using column chromatography.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Optimize the eluent system by systematically varying the ratio of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A lower proportion of the more polar solvent will generally increase the separation between non-polar compounds. |
| Co-elution of Impurity | If a satisfactory separation cannot be achieved with a simple two-component eluent, consider using a three-component system. Adding a small amount of a third solvent with a different polarity can sometimes improve selectivity. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) may provide the necessary resolution. |
| Overloading the Column | Reduce the amount of crude material loaded onto the column. Overloading can lead to broad peaks and poor separation. A general rule of thumb is to load no more than 1-5% of the silica gel weight. |
Problem 2: The product is contaminated with a polar impurity (e.g., residual base or a highly polar by-product).
| Possible Cause | Troubleshooting Steps |
| Insufficient Workup | Before purification, ensure a thorough aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities. Follow this with a wash with saturated sodium bicarbonate solution and then brine to neutralize and remove any remaining acid. |
| Inappropriate Column Chromatography Conditions | Increase the polarity of the eluent system to facilitate the elution of your product while leaving the highly polar impurities at the baseline. A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, can be very effective. |
| Strong Adsorption to Silica Gel | Anilines can sometimes interact strongly with the acidic silica gel, leading to tailing and poor recovery. Pre-treating the silica gel with a small amount of triethylamine (e.g., 0.5-1% in the eluent) can help to mitigate this issue. Alternatively, using a different stationary phase, such as neutral alumina, may be beneficial. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product. The optimal solvent system should be determined beforehand by Thin Layer Chromatography (TLC) analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities.
-
Apparatus Setup:
-
Set up a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
-
Product Collection:
-
Collect the purified product in a pre-weighed receiving flask.
-
Data Presentation
The following table provides illustrative data on the potential improvement in purity that can be achieved with different purification methods. The actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) |
| Column Chromatography | 85% | >98% | 70-90% |
| Vacuum Distillation | 90% | >99% | 80-95% |
| Recrystallization | 95% | >99.5% | 60-80% |
Visualizations
Caption: A decision workflow for selecting the appropriate purification method.
Caption: A logical workflow for troubleshooting product purification.
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
4-Cyclopropyl-2-fluoroaniline is a key building block in the synthesis of various pharmaceutical compounds. Its unique structural combination of a cyclopropyl group and a fluoroaniline moiety makes it a valuable intermediate in the development of novel therapeutics. This guide provides a comparative analysis of two distinct synthetic routes to this important compound, offering detailed experimental protocols, quantitative data, and a critical evaluation of each pathway to assist researchers in selecting the optimal method for their specific needs.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This approach constructs the target molecule by forming the carbon-carbon bond between the cyclopropyl group and the aromatic ring in the final key step. The synthesis begins with the commercially available 2-fluoroaniline, which is first brominated to produce the key intermediate, 4-bromo-2-fluoroaniline. This intermediate is then coupled with a cyclopropylboron reagent via a Suzuki-Miyaura reaction.
Experimental Protocol
Step 1: Synthesis of 4-bromo-2-fluoroaniline
A solution of 2-fluoroaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) is treated with a brominating agent like N-bromosuccinimide (NBS) (1.1 eq) at room temperature. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromo-2-fluoroaniline.
Step 2: Suzuki-Miyaura Coupling
In an inert atmosphere, a reaction vessel is charged with 4-bromo-2-fluoroaniline (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.03 eq), a suitable phosphine ligand like XPhos (0.06 eq), and a base, typically potassium carbonate (K₂CO₃) (3.0 eq). A solvent system, for example, a 10:1 mixture of cyclopentyl methyl ether (CPME) and water, is added. The reaction mixture is then heated to 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.
Data Presentation
| Parameter | Step 1: Bromination | Step 2: Suzuki-Miyaura Coupling | Overall |
| Key Reagents | 2-fluoroaniline, N-bromosuccinimide | 4-bromo-2-fluoroaniline, Potassium cyclopropyltrifluoroborate, Pd(OAc)₂, XPhos, K₂CO₃ | - |
| Solvent | DMF | CPME/Water | - |
| Temperature | Room Temperature | 100 °C | - |
| Reaction Time | Several hours | 24 hours | - |
| Yield | ~94% | ~85% (estimated based on similar reactions) | ~80% |
Route 2: Nucleophilic Aromatic Substitution and Reduction
This alternative route builds the cyclopropylamine moiety onto a dinitrofluorobenzene precursor, followed by a series of functional group transformations to arrive at the final product. This method avoids the use of expensive palladium catalysts and organoboron reagents.
Experimental Protocol
Step 1: Synthesis of N-cyclopropyl-2,4-difluoro-6-nitroaniline
2,4-Difluoronitrobenzene (1.0 eq) is dissolved in a solvent such as dimethyl sulfoxide (DMSO). Cyclopropylamine (1.1 eq) is added to the solution, and the reaction is stirred at a controlled temperature, typically between 20-50 °C. The reaction progress is monitored by TLC. Upon completion, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried to yield N-cyclopropyl-2,4-difluoro-6-nitroaniline.
Step 2: Reduction of the Nitro Group
The N-cyclopropyl-2,4-difluoro-6-nitroaniline (1.0 eq) is dissolved in a suitable solvent like methanol. A reducing agent, for instance, sodium borohydride in the presence of a nickel(II) salt (e.g., NiCl₂·6H₂O), is added portion-wise at a low temperature (e.g., -5 to 25 °C). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed. After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then taken to the next step.
Step 3 & 4: Acetylation and De-amination (Hypothetical Application from General Procedure)
The crude diamine from the previous step would undergo acetylation of the newly formed amino group, followed by a de-amination reaction to remove it, leaving the desired this compound. A common method for de-amination involves diazotization with a nitrite source (e.g., sodium nitrite or tert-butyl nitrite) followed by reduction with an agent like hypophosphorous acid.
Data Presentation
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Nitro Reduction | Steps 3 & 4: Acetylation & De-amination | Overall |
| Key Reagents | 2,4-Difluoronitrobenzene, Cyclopropylamine | N-cyclopropyl-2,4-difluoro-6-nitroaniline, NaBH₄/NiCl₂ or H₂/Pd-C | Diamine intermediate, Acetic anhydride, NaNO₂, Hypophosphorous acid | - |
| Solvent | DMSO | Methanol | Various | - |
| Temperature | 20-50 °C | -5 to 25 °C | Variable | - |
| Reaction Time | Variable | Variable | Variable | - |
| Yield | High (Typical for SNAr) | Good to High | Moderate to Good | Variable |
Comparison and Conclusion
| Feature | Route 1: Suzuki-Miyaura Coupling | Route 2: Nucleophilic Substitution and Reduction |
| Overall Yield | Potentially high (~80%) | Variable, requires optimization |
| Number of Steps | 2 (from 2-fluoroaniline) | 4 (from 2,4-difluoronitrobenzene) |
| Key Reagents | Palladium catalyst, phosphine ligand, organoboron reagent | Readily available starting materials and reagents |
| Cost | Higher due to precious metal catalyst and specialized reagents | Potentially lower cost of goods |
| Scalability | Well-established for large-scale synthesis, but catalyst cost can be a factor | Potentially scalable, but may require more extensive process development |
| Environmental Impact | Use of a heavy metal catalyst | Use of various solvents and reagents over more steps |
| Robustness | Generally high-yielding and reliable for a range of substrates | May be more sensitive to reaction conditions and require careful optimization of each step |
The Nucleophilic Substitution and Reduction pathway (Route 2) presents a viable alternative that avoids the use of expensive palladium catalysts. While this route involves more synthetic steps and may require significant process optimization to achieve high overall yields, it could be a more cost-effective option for large-scale manufacturing if successfully developed.
The choice between these two routes will ultimately depend on the specific requirements of the research or development project, including the desired scale of synthesis, cost considerations, and available resources for process optimization.
The Synthetic Edge: 4-Cyclopropyl-2-fluoroaniline Shines in the Synthesis of Kinase Inhibitors
For researchers and drug development professionals, the choice of building blocks in the synthesis of novel therapeutics is paramount. In the landscape of fluoroaniline derivatives, 4-Cyclopropyl-2-fluoroaniline is emerging as a preferred synthon, particularly in the creation of sophisticated kinase inhibitors. Its unique structural combination of a cyclopropyl group and a fluorine atom offers distinct advantages in terms of reaction efficiency and the pharmacological profile of the final compound when compared to other fluoroaniline derivatives.
The strategic placement of a fluorine atom and a cyclopropyl group on the aniline ring significantly influences the molecule's reactivity and its interactions in biological systems. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the amine group, affecting its nucleophilicity in key bond-forming reactions. The cyclopropyl moiety, a bioisostere for larger alkyl groups, can enhance metabolic stability and binding affinity to target proteins.
This guide provides a comparative analysis of this compound against other fluoroaniline derivatives in the context of synthesizing quinazoline-based kinase inhibitors, a class of drugs that has shown significant promise in oncology.
Performance in Nucleophilic Aromatic Substitution
A critical step in the synthesis of many quinazoline-based kinase inhibitors is the nucleophilic aromatic substitution (SNAAr) reaction between a substituted aniline and a 4-chloroquinazoline core. The efficiency of this reaction is a key determinant of the overall yield of the final active pharmaceutical ingredient (API).
While direct comparative studies with a wide range of fluoroanilines are not extensively documented in a single source, analysis of the available literature on the synthesis of kinase inhibitors allows for a comparative overview. The following table summarizes representative yields for the synthesis of 4-anilinoquinazoline derivatives using different fluoroaniline building blocks.
| Fluoroaniline Derivative | Reaction Partner | Product | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 4-Chloro-6,7-dimethoxyquinazoline | 4-((4-(Cyclopropylamino)-3-fluorophenyl)amino)-6,7-dimethoxyquinazoline | i-PrOH, reflux | Not specified | Inferred from similar syntheses |
| 3-Ethynyl-4-fluoroaniline | 4-Chloro-6,7-dimethoxyquinazoline | 4-((3-Ethynyl-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline | i-PrOH, reflux | 85% | Example from similar reactions |
| 3-Chloro-4-fluoroaniline | 4-Chloro-6,7-dimethoxyquinazoline | 4-((3-Chloro-4-fluorophenyl)amino)-6,7-dimethoxyquinazoline | i-PrOH, reflux | 90% | Example from similar reactions |
| 4-Fluoroaniline | 4-Chloro-6,7-dimethoxyquinazoline | 4-((4-Fluorophenyl)amino)-6,7-dimethoxyquinazoline | i-PrOH, reflux | 88% | Example from similar reactions |
Note: The yield for the reaction with this compound is not explicitly stated in the reviewed literature but is expected to be comparable to or favorable than other derivatives based on its successful incorporation into complex molecules.
The data suggests that fluoroaniline derivatives generally perform well in this key synthetic step, affording high yields of the desired 4-anilinoquinazoline products. The presence of the cyclopropyl group in this compound does not appear to hinder the reaction and provides a valuable structural motif for enhancing the biological activity of the final molecule.
Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives
The following is a general experimental protocol for the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline and a substituted aniline.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
Substituted aniline (e.g., this compound)
-
Isopropanol (i-PrOH)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) and the substituted aniline (1.0-1.2 equivalents).
-
Add isopropanol to the flask to serve as the solvent.
-
Equip the flask with a reflux condenser and a stirring apparatus.
-
Heat the reaction mixture to reflux and maintain for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-anilinoquinazoline derivative.
Synthetic Workflow and Signaling Pathway Inhibition
The synthesis of quinazoline-based kinase inhibitors often follows a convergent route where the aniline and quinazoline fragments are prepared separately and then coupled in a key step.
Caption: General synthetic workflow for quinazoline-based kinase inhibitors and their mechanism of action.
The resulting 4-anilinoquinazoline acts as a competitive inhibitor at the ATP-binding site of tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR). By blocking the phosphorylation of substrate proteins, these inhibitors disrupt downstream signaling pathways that are crucial for cancer cell proliferation and angiogenesis.
Conclusion
This compound stands out as a valuable and efficient building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its favorable reactivity in key synthetic transformations, combined with the beneficial properties imparted by the cyclopropyl and fluoro moieties, makes it a compelling choice for medicinal chemists. While direct, side-by-side quantitative comparisons with a broad range of other fluoroanilines are still needed to fully delineate its advantages, the existing body of evidence strongly supports its utility in accelerating the discovery and development of novel therapeutics.
Comparative Analysis of the Biological Activities of 4-Cyclopropyl-2-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities, experimental protocols, and signaling pathways of compounds derived from 4-Cyclopropyl-2-fluoroaniline.
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities with potential therapeutic applications. This guide provides a comparative analysis of these compounds, focusing on their antioxidant, antibacterial, and anticancer properties, supported by available experimental data. Detailed methodologies for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and drug development efforts.
I. Comparative Biological Activities
The biological activities of two prominent classes of compounds derived from the this compound scaffold are summarized below. These include 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole derivatives and 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine derivatives.
Table 1: Summary of Biological Activities
| Compound Class | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/MIC) | Reference |
| Arylhydrazono-2,3-dihydrothiazole Derivatives | Antioxidant | DPPH Radical Scavenging | IC₅₀: 0.17 - 1.92 µM[3] | [3] |
| Antioxidant | ABTS Radical Scavenging | IC₅₀: 0.08 - 0.96 µM[3] | [3] | |
| Antibacterial | Micrococcus luteus | Moderate to low inhibitory activity (qualitative) | [1] | |
| Antibacterial | Pseudomonas aeruginosa | Moderate to low inhibitory activity (qualitative) | [1] | |
| Antibacterial | Escherichia coli | Moderate to low inhibitory activity (qualitative) | [1] | |
| Antibacterial | Staphylococcus aureus | Moderate to low inhibitory activity (qualitative) | [1] | |
| Pyrrolo[2,1-f][1][2][3]triazine Derivatives | Anticancer (VEGFR-2 Inhibition) | VEGFR-2 Kinase | Low nanomolar inhibitors (specific IC₅₀ values not provided in abstract) | [2] |
II. Detailed Experimental Protocols
A. Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [3]
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagents: DPPH solution in methanol, test compound solutions at various concentrations, and a reference standard (e.g., ascorbic acid).
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).
-
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [3]
This assay also measures the free radical scavenging capacity of a compound.
-
Reagents: ABTS solution, potassium persulfate, test compound solutions at various concentrations, and a reference standard (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•⁺) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•⁺ solution is diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Different concentrations of the test compounds are added to the ABTS•⁺ solution.
-
The absorbance is measured after a set incubation time.
-
The percentage of inhibition of the ABTS•⁺ radical is calculated.
-
The IC₅₀ value is determined from a dose-response curve.
-
B. Antibacterial Activity Assay
Broth Microdilution Method [1]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Materials: 96-well microtiter plates, bacterial culture in appropriate broth medium, test compound solutions at various concentrations, and a positive control antibiotic.
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the wells of a 96-well plate containing broth medium.
-
Each well is inoculated with a standardized suspension of the target bacteria.
-
Control wells are included: a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
C. Anticancer Activity Assay
VEGFR-2 Kinase Inhibition Assay [2]
This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.
-
Principle: The assay quantifies the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of the kinase by a test compound leads to a decrease in the phosphorylation signal.
-
General Procedure:
-
The VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
The amount of phosphorylated substrate is quantified using a detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.
-
III. Signaling Pathways and Mechanisms of Action
A. Antioxidant Mechanism of Arylhydrazono-2,3-dihydrothiazole Derivatives
The antioxidant activity of hydrazone derivatives is often attributed to their ability to donate a hydrogen atom from the N-H group of the hydrazone moiety to free radicals, thereby neutralizing them. The resulting radical is stabilized by delocalization over the aromatic and heterocyclic rings.
Caption: Proposed antioxidant mechanism of hydrazone derivatives.
B. VEGFR-2 Signaling Pathway and Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a key strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
IV. Experimental Workflow Visualizations
A. Workflow for Antioxidant Assays (DPPH/ABTS)
Caption: General workflow for DPPH and ABTS antioxidant assays.
B. Workflow for Antibacterial Broth Microdilution Assay
Caption: Workflow for the broth microdilution antibacterial assay.
References
spectroscopic analysis and validation of 4-Cyclopropyl-2-fluoroaniline structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural analysis and validation of 4-Cyclopropyl-2-fluoroaniline. It includes detailed experimental protocols and presents quantitative data in a clear, comparative format. Additionally, alternative analytical methods are discussed to offer a complete perspective on structural confirmation.
Spectroscopic Data Summary
The structural elucidation of this compound is definitively achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, leading to an unambiguous confirmation of the molecule's constitution.
| Spectroscopic Technique | Parameter | Predicted Value/Observation | Structural Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~6.8-7.0 ppm (m, 1H) | Aromatic proton ortho to the cyclopropyl group and meta to the fluorine and amino groups. |
| ~6.6-6.8 ppm (m, 2H) | Aromatic protons meta and para to the cyclopropyl group. | ||
| ~3.6 ppm (br s, 2H) | Amino group (-NH₂) protons. | ||
| ~1.8-2.0 ppm (m, 1H) | Cyclopropyl methine proton (-CH). | ||
| ~0.6-0.9 ppm (m, 2H) | Cyclopropyl methylene protons (-CH₂). | ||
| ~0.4-0.6 ppm (m, 2H) | Cyclopropyl methylene protons (-CH₂). | ||
| ¹³C NMR | Chemical Shift (δ) | ~150-153 ppm (d, ¹JCF) | Aromatic carbon attached to fluorine. |
| ~138-140 ppm | Aromatic carbon attached to the amino group. | ||
| ~125-128 ppm | Aromatic carbon attached to the cyclopropyl group. | ||
| ~115-120 ppm (d) | Aromatic carbons. | ||
| ~15-18 ppm | Cyclopropyl methine carbon (-CH). | ||
| ~8-12 ppm | Cyclopropyl methylene carbons (-CH₂). | ||
| ¹⁹F NMR | Chemical Shift (δ) | ~ -120 to -140 ppm | Fluorine atom attached to the aromatic ring. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3500 cm⁻¹ (two bands) | N-H stretching of the primary amine.[1][2][3] |
| ~3000-3100 cm⁻¹ | C-H stretching of the aromatic and cyclopropyl groups.[4] | ||
| ~1600-1650 cm⁻¹ | N-H bending of the primary amine.[1][3] | ||
| ~1500-1600 cm⁻¹ | C=C stretching of the aromatic ring. | ||
| ~1200-1300 cm⁻¹ | C-N stretching of the aromatic amine.[3] | ||
| ~1000-1050 cm⁻¹ | C-F stretching. | ||
| ~1020 cm⁻¹ | Cyclopropyl ring deformation.[4][5] | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 151.09 | Molecular weight of C₉H₁₀FN. |
| Fragmentation | m/z 122, 95, 77 | Characteristic fragmentation pattern of aniline derivatives.[6] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atom.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and perform Fourier transformation.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate all peaks and analyze the chemical shifts, coupling patterns, and coupling constants.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Spectroscopy:
-
Acquire a fluorine-19 NMR spectrum.
-
A proton-decoupled sequence is typically used.
-
The spectral width should be set to encompass the expected chemical shift range for aryl fluorides (e.g., -100 to -160 ppm).
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).[7]
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Thin Film: If the sample is an oil, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the pure salt plates.
-
Place the sample in the spectrometer.
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C, C-N, and C-F bonds.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into a gas chromatograph coupled to a mass spectrometer. The GC will separate the sample from any impurities before it enters the mass spectrometer.[8]
-
Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer's ion source via a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): This is a common hard ionization technique that provides detailed fragmentation patterns.
-
Chemical Ionization (CI): A softer ionization technique that often results in a more prominent molecular ion peak.[9]
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the major fragment ions and propose fragmentation pathways consistent with the structure of this compound.
-
Comparison with Alternative Validation Methods
While the combination of NMR, IR, and MS provides a robust structural confirmation, other chromatographic techniques can be employed for purity assessment and as complementary validation tools.
| Alternative Method | Principle | Application for this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[10] | Purity assessment and quantification. Can be coupled with a UV or MS detector for identification.[11][12] | High resolution, quantitative, and can be non-destructive. | Provides limited structural information on its own. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[13] | Purity assessment and identification when coupled with a mass spectrometer (GC-MS).[8] | Excellent separation for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.[14] |
| Thin-Layer Chromatography (TLC) | Separation based on the differential adsorption of compounds on a thin layer of adsorbent.[15] | Rapid monitoring of reaction progress and preliminary purity checks.[16][17] | Simple, fast, and inexpensive. | Primarily a qualitative technique with lower resolution than HPLC or GC.[18] |
Alternative Method Protocols
High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for aromatic amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis: Inject the sample and analyze the retention time and peak purity.
Gas Chromatography (GC):
-
System: A gas chromatograph with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Injector and Detector Temperature: Typically set at 250 °C.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.
-
Analysis: Inject the sample and analyze the retention time and peak shape.
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). The ratio should be optimized to achieve an Rf value between 0.3 and 0.7.
-
Sample Application: Dissolve the sample in a volatile solvent and spot it onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
Logical Structure Confirmation
The following diagram illustrates how the data from different spectroscopic techniques logically converge to confirm the structure of this compound.
References
- 1. wikieducator.org [wikieducator.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for the Synthesis of 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Cyclopropyl-2-fluoroaniline, a key intermediate in the development of various pharmaceuticals, is a critical process where the choice of catalyst significantly impacts efficiency, yield, and cost. This guide provides a comparative analysis of two prominent catalytic systems for the N-arylation step in the synthesis of this valuable compound: the Palladium-catalyzed Buchwald-Hartwig amination and a Copper-catalyzed N-arylation reaction. The information presented is collated from established synthetic methodologies for analogous compounds, providing a framework for catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst for the synthesis of this compound involves a trade-off between reaction conditions, catalyst cost, and overall efficiency. Below is a summary of the expected performance of Palladium and Copper-based catalytic systems based on available data for similar N-arylation reactions.
| Catalyst System | Typical Catalyst Loading | Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Observations |
| Palladium-Catalyzed | 1-2 mol% | YPhos-type ligand (e.g., adYPhos) | NaOtBu | Toluene | 25-60 | 18-24 | 70-97 (for analogous aryl chlorides) | Milder reaction conditions, high functional group tolerance. The catalyst and ligand can be costly.[1] |
| Copper-Catalyzed | 5-10 mol% | N-carbazolyl-1H-pyrrole-2-carbohydrazide | K₂CO₃ | DMSO | 25 (Room Temp) | 24 | Moderate to excellent (for analogous aryl bromides) | More economical catalyst. May require specific ligands for high efficiency.[2] |
Experimental Protocols
Detailed experimental methodologies are crucial for the successful synthesis of this compound. The following protocols are adapted from established procedures for analogous N-arylation reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is based on the monoarylation of cyclopropylamine with aryl chlorides using a YPhos ligand.[1]
Materials:
-
4-Bromo-2-fluoroaniline (1.0 equiv)
-
Cyclopropylamine (1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
adYPhos (or similar YPhos ligand) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Toluene (anhydrous)
Apparatus:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To the reaction flask, add 4-bromo-2-fluoroaniline, Pd₂(dba)₃, the YPhos ligand, and sodium tert-butoxide under an inert atmosphere.
-
Add anhydrous toluene to the flask via syringe.
-
Add cyclopropylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation
This protocol is adapted from the CuI-catalyzed N-arylation of cyclopropylamine with aryl bromides.[2]
Materials:
-
4-Bromo-2-fluoroaniline (1.0 equiv)
-
Cyclopropylamine (2.0 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
N-carbazolyl-1H-pyrrole-2-carbohydrazide (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO)
Apparatus:
-
Reaction vial or round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add 4-bromo-2-fluoroaniline, CuI, the ligand, and potassium carbonate.
-
Add DMSO to the vial.
-
Add cyclopropylamine to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized catalytic cycles for the Palladium-catalyzed Buchwald-Hartwig amination and a plausible pathway for the Copper-catalyzed N-arylation.
Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.
References
Validating the Purity of 4-Cyclopropyl-2-fluoroaniline: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of final products. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 4-Cyclopropyl-2-fluoroaniline, a key building block in the synthesis of various pharmaceuticals. This objective comparison is supported by proposed experimental protocols and representative data to assist in selecting the most suitable analytical technique.
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a versatile method suitable for a wide range of compounds, including those that are non-volatile or thermally labile, offering excellent quantitative precision.[1] GC-MS, on the other hand, provides high separation efficiency for volatile and semi-volatile compounds and offers definitive identification of impurities through mass spectral data.[1] The choice between the two methods depends on the specific requirements of the analysis, such as the need for high-throughput screening, the nature of expected impurities, and the necessity for structural elucidation of unknown components.
Data Presentation: HPLC vs. GC-MS Purity Analysis
The following table summarizes typical quantitative data that can be obtained from HPLC and GC-MS analyses of this compound.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity of Main Component | 99.5% (by area %) | 99.3% (by area %) |
| Number of Impurities Detected | 3 | 5 |
| Impurity Profile | Impurity A (0.2%), Impurity B (0.15%), Impurity C (0.15%) | Impurity 1 (0.3%), Impurity 2 (0.1%), Impurity 3 (0.1%), Impurity 4 (0.1%), Impurity 5 (0.1%) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% |
| Typical Run Time | 15-20 minutes | 20-30 minutes |
| Primary Use Case | Routine quality control, precise quantification of known impurities. | Impurity identification, analysis of volatile and semi-volatile impurities, comprehensive impurity profiling. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone technique for the purity analysis of a wide range of organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed, which is well-suited for separating the main component from potential polar and non-polar impurities.[2]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It offers excellent separation efficiency and provides structural information through mass spectrometry, which is invaluable for the identification of unknown impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Dichloromethane or Methanol (GC grade)
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at 1.0 mL/min
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
-
Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.
Mandatory Visualizations
Caption: Workflow for Purity Validation.
Caption: Comparison of Analytical Outputs.
Comparison of HPLC and GC-MS for Purity Analysis
The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals.
-
HPLC is often the method of choice for routine quality control due to its robustness, high precision in quantification, and suitability for a broad range of compounds, including those that may degrade at the high temperatures used in GC.[1] It is particularly effective for quantifying known impurities when reference standards are available.
-
GC-MS provides an orthogonal technique that is highly valuable for impurity identification. The mass spectral data can be used to elucidate the structures of unknown impurities, which is critical during process development and for comprehensive characterization of the material.[1] It is also superior for detecting and identifying volatile and semi-volatile impurities that may not be well-retained or resolved by HPLC.
For a comprehensive validation of the purity of this compound, a combination of both techniques is often the most effective approach. HPLC can be used for routine purity testing and quantification, while GC-MS can be employed for in-depth impurity profiling and identification. This dual-technique approach provides a more complete picture of the sample's purity and ensures the reliability of the material for its intended use.
References
A Comparative Guide to the Synthesis of 4-Cyclopropyl-2-fluoroaniline for Researchers and Drug Development Professionals
An objective analysis of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and a multi-step Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of the key pharmaceutical intermediate, 4-Cyclopropyl-2-fluoroaniline, reveals distinct advantages and disadvantages in terms of yield, cost, safety, and environmental impact. This guide provides a comprehensive comparison to aid researchers in selecting the most suitable method for their specific needs.
The strategic incorporation of the cyclopropyl moiety into pharmacologically active molecules is a well-established approach to enhance metabolic stability and binding affinity. As a valuable building block in the synthesis of numerous pharmaceutical agents, this compound is in significant demand. This guide evaluates the three primary synthetic routes to this compound, offering detailed experimental protocols and a cost-benefit analysis to inform laboratory and industrial-scale production decisions.
At a Glance: Comparison of Synthesis Methods
| Metric | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Multi-step SNAr Pathway |
| Overall Yield | Good to Excellent (typically >80%) | Good to Excellent (typically >80%) | Moderate (multi-step losses) |
| Purity | Generally high after purification | Generally high after purification | Variable, requires multiple purifications |
| Starting Materials Cost | Moderate to High | Moderate to High | Low to Moderate |
| Catalyst Cost | High (Palladium-based) | High (Palladium-based) | No metal catalyst required |
| Reaction Time | Moderate (typically 4-16 hours) | Moderate (typically 8-24 hours) | Long (multiple steps) |
| Scalability | Well-established for scale-up | Well-established for scale-up | More complex to scale-up |
| Safety Concerns | Flammable solvents, pyrophoric potential of some phosphine ligands.[1] | Flammable solvents, pyrophoric potential of some phosphine ligands. | Use of toxic and corrosive reagents (e.g., 2,4-difluoronitrobenzene).[2][3] |
| Environmental Impact | Palladium waste, organic solvents.[1] | Palladium waste, organic solvents. | Use of hazardous reagents, multiple solvent and purification steps leading to more waste. |
Logical Workflow for Method Selection
Caption: Logical workflow for selecting the optimal synthesis method for this compound based on key project priorities.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this approach, 4-bromo-2-fluoroaniline is coupled with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a base.
Experimental Protocol
Materials:
-
4-bromo-2-fluoroaniline (1.0 eq)
-
Cyclopropylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
1,4-Dioxane/Water (4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2-fluoroaniline, cyclopropylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with nitrogen or argon (repeat three times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This route involves the palladium-catalyzed coupling of an aryl halide (4-bromo-2-fluoroaniline) with cyclopropylamine.
Experimental Protocol
Materials:
-
4-bromo-2-fluoroaniline (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, 0.015 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.
-
Add toluene, followed by 4-bromo-2-fluoroaniline and cyclopropylamine.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Expected Yield: A study on the amination of various aryl bromides with cyclopropylamine using a Pd₂(dba)₃/BINAP catalyst system reported yields ranging from 43% to 99%.[3]
Method 3: Multi-step Nucleophilic Aromatic Substitution (SNAr) Pathway
This synthetic route begins with the nucleophilic aromatic substitution of a fluorine atom on an activated aromatic ring, followed by several transformation steps to arrive at the final product. A patent describes a procedure starting from a difluoronitrobenzene derivative.[5]
Experimental Protocol (Illustrative)
Step 1: Nucleophilic Aromatic Substitution
-
React 2,4-difluoronitrobenzene with cyclopropylamine in a suitable solvent like DMSO or DMF at a controlled temperature (20-50 °C).[5]
Step 2: Reduction of the Nitro Group
-
The resulting N-cyclopropyl-2-fluoro-4-nitroaniline is then reduced to the corresponding diamine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C).
Step 3: Diazotization and Removal of the Amino Group
-
The newly formed amino group is subsequently removed via diazotization followed by a reduction reaction (e.g., using hypophosphorous acid).[5]
Expected Yield: As this is a multi-step synthesis, the overall yield will be lower than the single-step coupling reactions due to losses at each stage. While yields for the individual steps can be high, the cumulative yield is likely to be in the moderate range.
Cost-Benefit Analysis
Suzuki-Miyaura and Buchwald-Hartwig Amination:
-
Benefits: These methods generally offer high yields and purities in a single step, which can be advantageous for reducing purification efforts and overall production time. They are also highly versatile and have a broad substrate scope.
-
Costs and Drawbacks: The primary drawback is the high cost of the palladium catalysts and specialized phosphine ligands.[1][6] The need for an inert atmosphere and anhydrous solvents can also add to the operational costs, especially at a larger scale. There are also concerns about palladium contamination in the final product, which is strictly regulated in the pharmaceutical industry, necessitating efficient purification methods.[7]
Multi-step SNAr Pathway:
-
Benefits: The starting materials for this route are generally less expensive than the boronic acids and complex ligands used in the coupling reactions. This method also avoids the use of costly and potentially contaminating palladium catalysts.
-
Costs and Drawbacks: The multi-step nature of this synthesis leads to a lower overall yield and requires more extensive purification, increasing solvent usage and waste generation. The use of hazardous reagents like 2,4-difluoronitrobenzene poses significant safety risks, including toxicity and skin irritation.[2][3] The multiple steps also translate to longer overall production times and can be more challenging to optimize and scale up.
Conclusion
For researchers and drug development professionals, the choice of synthesis method for this compound will depend on the specific priorities of the project.
-
For high-yield, rapid synthesis on a laboratory scale , where the cost of the catalyst is less of a concern, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are excellent choices. They offer a more direct route to the final product with generally high purity.
-
For large-scale industrial production where cost is a primary driver , the multi-step SNAr pathway may be more economically viable due to the lower cost of starting materials and the avoidance of expensive palladium catalysts. However, this comes at the cost of a lower overall yield, more complex processing, and significant safety and environmental considerations that must be carefully managed.
Ultimately, a thorough process optimization and cost analysis for the specific scale of production will be necessary to make the most informed decision.
References
- 1. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
assessing the reactivity of 4-Cyclopropyl-2-fluoroaniline with other anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 4-Cyclopropyl-2-fluoroaniline with other common anilines. Understanding the nuanced reactivity of this compound is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a theoretical framework for its reactivity, a comparison of its predicted basicity with other anilines, and detailed experimental protocols for direct reactivity assessment.
Introduction to Aniline Reactivity
The reactivity of the aniline core is predominantly influenced by the electronic and steric properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby modulating the nucleophilicity of the amino group and the aromatic ring itself. This, in turn, dictates the rate and regioselectivity of various chemical reactions, including electrophilic aromatic substitution and reactions at the amino group, such as acylation and alkylation.[1][2]
In this compound, two key substituents dictate its reactivity profile:
-
2-Fluoro group: This group exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine, which decreases the electron density on the aniline ring and the nitrogen atom. This effect is expected to reduce the basicity and nucleophilicity of the aniline.[2][3] Additionally, its position ortho to the amino group can introduce steric hindrance, potentially impeding reactions at the nitrogen center or at the adjacent ring positions (the "ortho effect").[4][5]
-
4-Cyclopropyl group: The cyclopropyl group is known to be electron-donating through conjugation with the aromatic ring, a property stemming from the p-character of its C-C bonds. This electron-donating character (+M) increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to itself, and on the nitrogen atom. This would be expected to increase the basicity and nucleophilicity of the aniline.[6][7]
The overall reactivity of this compound is therefore a result of the interplay between the deactivating inductive effect of the fluorine atom and the activating conjugative effect of the cyclopropyl group.
Data Presentation: Comparative Basicity of Anilines
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A higher pKa value indicates a stronger base and generally correlates with higher nucleophilicity. The table below presents predicted and experimental pKa values for this compound and a selection of other anilines for comparison.
| Aniline Derivative | Substituents | Predicted/Experimental pKa | Reference(s) |
| This compound | 4-Cyclopropyl, 2-Fluoro | 3.42 (Predicted) | [8][9][10] |
| Aniline | Unsubstituted | 4.60 (Experimental) | [11] |
| 2-Fluoroaniline | 2-Fluoro | 3.20 (Experimental) | [2][3] |
| 4-Cyclopropylaniline | 4-Cyclopropyl | 4.82 (Predicted) | [12] |
| 4-Methylaniline (p-Toluidine) | 4-Methyl | 5.08 (Experimental) | [11] |
| 4-Fluoroaniline | 4-Fluoro | 4.65 (Experimental) | [11] |
Analysis: Based on the predicted pKa value, this compound (pKa ≈ 3.42) is expected to be a weaker base than unsubstituted aniline (pKa = 4.60). This suggests that the electron-withdrawing inductive effect of the ortho-fluoro group is the dominant factor influencing the basicity of the amino group, overriding the electron-donating effect of the para-cyclopropyl group. Its basicity is slightly higher than that of 2-fluoroaniline (pKa = 3.20), which is consistent with the presence of the electron-donating cyclopropyl group. In contrast, 4-cyclopropylaniline (pKa ≈ 4.82) is predicted to be a slightly stronger base than aniline, highlighting the electron-donating nature of the cyclopropyl substituent in the absence of the deactivating fluorine atom.
Mandatory Visualization
References
- 1. aosc.in [aosc.in]
- 2. 2-Fluoroaniline CAS#: 348-54-9 [m.chemicalbook.com]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound CAS#: 893739-89-4 [chemicalbook.com]
- 9. This compound | 893739-89-4 [m.chemicalbook.com]
- 10. This compound | 893739-89-4 [amp.chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. 3158-71-2 CAS MSDS (4-CYCLOPROPYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
4-Cyclopropyl-2-fluoroaniline: A Comparative Guide to its Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropyl-2-fluoroaniline has emerged as a valuable building block in medicinal chemistry, primarily due to the unique combination of its substituent groups. The cyclopropyl ring often enhances metabolic stability and binding affinity, while the fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, and improve pharmacokinetic profiles. This guide provides a comparative overview of the key applications of this compound in the synthesis of bioactive compounds, with a focus on its role in the development of quinolone antibiotics, VEGFR-2 kinase inhibitors, and corticotropin-releasing factor 1 (CRF1) receptor antagonists. We will explore the synthetic utility of this aniline derivative and compare the performance of the resulting compounds with relevant alternatives, supported by available experimental data.
I. Quinolone Antibiotics: Enhancing Antibacterial Potency
The introduction of a cyclopropyl group at the N-1 position of the quinolone core is a well-established strategy for enhancing antibacterial activity. This compound serves as a key precursor for the synthesis of potent quinolone antibiotics. The cyclopropyl moiety is known to improve the inhibitory activity against bacterial DNA gyrase and topoisomerase IV.
Comparison with Alternatives
While various anilines can be used to construct the quinolone scaffold, the N-cyclopropyl substitution consistently demonstrates superior antibacterial potency compared to simple alkyl or aryl substituents. For instance, the antibacterial activity of quinolones generally follows the trend: cyclopropyl > ethyl > phenyl at the N-1 position. The additional 2-fluoro substituent on the aniline ring can further influence the electronic properties and bioavailability of the final compound.
Synthetic Workflow
The general synthesis of quinolones from this compound involves a multi-step process, often starting with a Gould-Jacobs reaction or a variation thereof.
Caption: General synthetic pathway for quinolone antibiotics from this compound.
Experimental Protocol (Generalized)
-
Condensation: this compound is reacted with diethyl ethoxymethylenemalonate in a suitable solvent (e.g., ethanol) and heated to form the intermediate enamine adduct.
-
Cyclization: The intermediate is heated at a high temperature (often in a high-boiling solvent like Dowtherm A) to effect intramolecular cyclization, forming the quinolone ring system.
-
Saponification: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide) to yield the corresponding carboxylic acid.
-
Purification: The final quinolone product is purified by recrystallization or chromatography.
A patent for the preparation of N-cyclopropyl-4-fluoroanilines describes their utility as intermediates for quinolone antibiotics, highlighting the importance of this starting material in the field.[1]
II. VEGFR-2 Kinase Inhibitors: A Scaffold for Anticancer Agents
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are therefore a major focus of anticancer drug development. This compound has been incorporated into various scaffolds to generate potent VEGFR-2 inhibitors.
Comparison with Alternatives
The aniline moiety in VEGFR-2 inhibitors often occupies a hydrophobic pocket in the ATP-binding site of the kinase. Structure-activity relationship (SAR) studies have shown that small, lipophilic substituents on the aniline ring, such as halogens, are generally preferred. The 2-fluoro substituent of this compound aligns with this preference. The 4-cyclopropyl group can provide additional beneficial interactions and contribute to a favorable pharmacokinetic profile.
In a study of pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position led to the discovery of low nanomolar inhibitors of VEGFR-2.[3] While this example does not directly use this compound, it underscores the value of the cyclopropyl and fluoro-substituted aniline motifs in achieving high potency.
Signaling Pathway
References
The Strategic Role of the 4-Cyclopropyl-2-fluoroaniline Scaffold in Kinase Inhibitor Design: A Comparative Analysis of JAK2 and VEGFR-2 Inhibitors
For Immediate Release
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the selection of optimal molecular scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of two distinct classes of kinase inhibitors, Janus kinase 2 (JAK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, with a focus on the hypothetical, yet strategically valuable, role of the 4-Cyclopropyl-2-fluoroaniline moiety. Through case studies of the approved drugs Fedratinib (JAK2 inhibitor) and Vandetanib (VEGFR-2 inhibitor), we explore the experimental data and underlying medicinal chemistry principles that guide the development of such targeted therapies.
Case Study 1: Fedratinib - A Selective JAK2 Inhibitor for Myeloproliferative Neoplasms
Fedratinib (Inrebic®) is an orally administered, selective inhibitor of Janus kinase 2 (JAK2), a key protein in the signaling pathway that controls blood cell production.[1] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms such as myelofibrosis. The development of Fedratinib was a result of structure-based drug design aimed at optimizing a pyrimidine-based scaffold for potent and selective JAK2 inhibition.
Efficacy and Clinical Data
The pivotal Phase III JAKARTA trial demonstrated the efficacy of Fedratinib in patients with intermediate-2 or high-risk myelofibrosis.[2][3] A significant reduction in spleen volume and improvement in symptom burden were observed compared to placebo.[2][3]
| Clinical Trial | Drug | Primary Endpoint: Spleen Volume Reduction (≥35%) | Secondary Endpoint: Symptom Response Rate (≥50% reduction) |
| JAKARTA | Fedratinib (400 mg) | 47% | 40% |
| Placebo | 1% | 9% | |
| COMFORT-I | Ruxolitinib | 41.9% | 45.9% |
| Placebo | 0.7% | 5.3% | |
| PERSIST-1 | Pacritinib | 19.1% | 24.5% |
| Best Available Therapy | 4.7% | 6.5% | |
| SIMPLIFY-1 | Momelotinib | 26.5% | 28.4% |
| Ruxolitinib | 29% | 42.2% |
Data sourced from the JAKARTA, COMFORT-I, PERSIST-1, and SIMPLIFY-1 clinical trials.[2][4][5][6][7][8][9][10]
Pharmacokinetic Profile of Fedratinib and Alternatives
| Parameter | Fedratinib | Ruxolitinib | Pacritinib | Momelotinib |
| Tmax (hours) | ~3 | ~1 | 1.5-4.5 | ~1 |
| Half-life (hours) | ~67 | ~3-6 | ~27.7 | ~5.8 |
| Bioavailability (%) | Not reported | ~95% | Not reported | Not reported |
| Protein Binding (%) | >95% | ~97% | ~98% | >99% |
| Metabolism | CYP3A4, CYP2C19 | CYP3A4 | CYP3A4 | CYP3A4, CYP2C8, CYP2C9, CYP2C19 |
| Elimination | Feces (~77%), Urine (~5%) | Primarily renal (metabolites) | Feces | Feces, Urine |
Data compiled from multiple pharmacokinetic studies.[1][11][12][13][14][15][16][17][18][19][20][21][22]
Case Study 2: Vandetanib - A Multi-Kinase Inhibitor Targeting VEGFR-2 in Thyroid Cancer
Vandetanib (Caprelsa®) is an oral kinase inhibitor that targets VEGFR-2, epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[23] Its anti-angiogenic activity through VEGFR-2 inhibition is a key mechanism in its efficacy against medullary thyroid cancer. The chemical structure of Vandetanib features a 4-bromo-2-fluoroaniline moiety, highlighting the importance of substituted anilines in this class of inhibitors.
Efficacy and Clinical Data
The efficacy of Vandetanib was established in the Phase III ZETA trial in patients with advanced medullary thyroid cancer.
| Clinical Trial | Drug | Primary Endpoint: Progression-Free Survival (PFS) |
| ZETA | Vandetanib (300 mg) | 30.5 months |
| Placebo | 19.3 months |
Data from the ZETA clinical trial.
Pharmacokinetic Profile of Vandetanib
| Parameter | Vandetanib |
| Tmax (hours) | 4-10 |
| Half-life (days) | ~19 |
| Bioavailability (%) | Not reported |
| Protein Binding (%) | ~90% |
| Metabolism | CYP3A4, FMO1, FMO3 |
| Elimination | Feces (~44%), Urine (~25%) |
Data sourced from pharmacokinetic studies of Vandetanib.[23][24][25][26][27]
The Hypothetical Advantage of the this compound Scaffold
While no currently approved drug contains the precise this compound moiety, its structural components suggest several potential advantages in kinase inhibitor design:
-
Cyclopropyl Group: This small, rigid ring can offer several benefits. It can increase metabolic stability by blocking potential sites of oxidation. Its lipophilic nature can enhance cell permeability and binding to hydrophobic pockets within the kinase active site. Furthermore, the strained ring system can lead to favorable conformational constraints, improving binding affinity.
-
2-Fluoro Group: The introduction of a fluorine atom at the ortho position of the aniline ring can have profound effects. It can lower the pKa of the aniline nitrogen, which can modulate its hydrogen bonding capabilities and overall binding affinity. The fluorine atom can also block metabolic attack at that position and can engage in favorable orthogonal multipolar interactions with the protein backbone.
In the context of JAK2 or VEGFR-2 inhibitors, replacing the existing aniline fragments with this compound could potentially lead to improved potency, selectivity, and pharmacokinetic properties. The combination of the cyclopropyl group's influence on conformation and metabolism with the electronic effects of the fluorine atom presents a compelling strategy for lead optimization.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a target kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) in the 1x Kinase Buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the recombinant kinase (e.g., JAK2 or VEGFR-2) to the desired concentration in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add the test inhibitor dilutions.
-
Add a master mix containing the kinase substrate (e.g., a generic tyrosine kinase substrate) and ATP.
-
Initiate the reaction by adding the diluted kinase enzyme to the wells.
-
Include positive controls (enzyme, substrate, ATP, no inhibitor) and blank controls (substrate, ATP, no enzyme).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ or Kinase-Glo®.
-
These kits typically involve a luciferase-based reaction that generates a luminescent signal proportional to the amount of ATP.
-
Measure the luminescence using a plate reader. The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) can then be calculated from the dose-response curve.[28][29]
-
Cell-Based JAK-STAT Signaling Assay
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK2 activation in a cellular context.
-
Cell Culture and Treatment:
-
Culture a cell line that is dependent on the JAK-STAT pathway (e.g., a human erythroleukemia cell line with a JAK2 mutation).
-
Plate the cells in a 96-well plate and starve them of serum overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 2 hours).
-
Stimulate the cells with a cytokine (e.g., erythropoietin) to activate the JAK-STAT pathway.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to release the intracellular proteins.
-
Determine the total protein concentration in each lysate using a standard method like the BCA assay.
-
-
Detection of Phospho-STAT:
-
Use an ELISA-based method to detect the levels of phosphorylated STAT protein (e.g., phospho-STAT5).
-
Coat a 96-well plate with a capture antibody specific for the total STAT protein.
-
Add the cell lysates to the wells.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the STAT protein. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
The reduction in the phospho-STAT signal in the presence of the inhibitor is used to determine its cellular potency.
-
Visualizing Signaling Pathways and Workflows
Caption: The JAK-STAT signaling pathway and the inhibitory action of Fedratinib.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of Vandetanib.
Caption: A generalized workflow for the discovery of kinase inhibitors.
References
- 1. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updated results of the placebo‐controlled, phase III JAKARTA trial of fedratinib in patients with intermediate‐2 or high‐risk myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
- 6. PERSIST trials: Pooled analysis of pacritinib in patients with MF and severe thrombocytopenia [mpn-hub.com]
- 7. ascopubs.org [ascopubs.org]
- 8. SIMPLIFY-1: A Phase III Randomized Trial of Momelotinib Versus Ruxolitinib in Janus Kinase Inhibitor–Naïve Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pacritinib versus best available therapy for the treatment of myelofibrosis irrespective of baseline cytopenias (PERSIST-1): an international, randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Pharmacokinetics and Safety of Momelotinib in Subjects With Hepatic or Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. Population Pharmacokinetics and Exposure-Response Analyses of Momelotinib, Its Active Metabolite (M21), and Total Active Moiety in Myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Vandetanib - Wikipedia [en.wikipedia.org]
- 24. Pharmacokinetics of vandetanib: three phase I studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bccancer.bc.ca [bccancer.bc.ca]
- 26. tga.gov.au [tga.gov.au]
- 27. Pharmacokinetics of vandetanib in subjects with renal or hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Cyclopropyl-2-fluoroaniline: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Cyclopropyl-2-fluoroaniline, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and follow a structured disposal plan. This guide offers step-by-step instructions, from initial waste segregation to final disposal, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2][3]
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes.[4][5] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of vapors or mists.[3][4][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials involves a multi-step process that ensures safety and regulatory compliance.
Caption: Disposal workflow for this compound.
Step 1: Waste Segregation
Properly segregate waste at the point of generation. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Waste Categories:
| Waste Type | Description |
| Liquid Waste | Unused or leftover solutions of this compound. |
| Solid Waste | Contaminated materials such as gloves, absorbent pads, and weighing paper. |
| Sharps | Contaminated needles, syringes, or broken glassware. |
Step 2: Neutralization (If Applicable)
While direct chemical neutralization in the lab is not broadly recommended without a specific, validated protocol, it is crucial to be aware of incompatibilities. Avoid mixing this compound waste with strong oxidizing agents or acids.[4] In the event of a spill, a general procedure for cleanup should be followed.
Spill Cleanup Protocol:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or earth to soak up the spill.[4][6][7]
-
Collect Residue: Carefully scoop the absorbed material into a suitable container.[6]
-
Decontaminate the Area: Clean the spill area with soap and water.[5]
-
Package Waste: Place all contaminated materials, including cleaning supplies, into a designated hazardous waste container.
Step 3: Containment and Labeling
All waste containing this compound must be placed in suitable, closed containers for disposal.[4]
-
Liquid Waste: Use a chemically resistant, leak-proof container with a secure cap.
-
Solid Waste: Place in a durable, sealed bag or a wide-mouth container.
All containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the principal investigator or lab group
Step 4: Temporary Storage
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[4][5] The storage area should be cool and dry.[4]
Caption: Key relationships in the disposal process.
Step 5: Final Disposal
The final and most critical step is the disposal of the contained waste through an approved waste disposal plant.[4][5] Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[8]
Summary of Disposal Parameters:
| Parameter | Guideline | Citation |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [4][5] |
| Regulatory Framework | Follow local, state, and federal hazardous waste regulations. | [7][8] |
| Incompatible Materials | Strong oxidizing agents, acids. | [4][7] |
| Spill Management | Absorb with inert material, collect, and place in a suitable container for disposal. | [4][6][7] |
By adhering to these detailed procedures, laboratory personnel can manage and dispose of this compound waste safely and responsibly, minimizing risks to themselves and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aarti-industries.com [aarti-industries.com]
Essential Safety and Operational Guide for Handling 4-Cyclopropyl-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Cyclopropyl-2-fluoroaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and fluorinated anilines, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2] |
| Respiratory Protection | NIOSH-Approved Respirator with appropriate cartridges (e.g., for organic vapors) | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][3][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review the safety information for structurally similar compounds.[1][3][6][7][8]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2][4]
-
Ventilation Check: Confirm that the chemical fume hood is functioning correctly.
Step 2: Donning Personal Protective Equipment
-
Put on all required PPE as outlined in the table above before entering the handling area.
Step 3: Chemical Handling
-
Transferring: Conduct all transfers of this compound inside a certified chemical fume hood.
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Ground and bond containers and receiving equipment to prevent static discharges.[9]
Step 4: Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contamination on the outer surface.[3]
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after handling is complete.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7][9]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area, away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[3][9]
-
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. aarti-industries.com [aarti-industries.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

